Ombrabulin
Descripción
This compound is a synthetic water-soluble analogue of combretastatin A4, derived from the South African willow bush (Combretum caffrum), with potential vascular-disrupting and antineoplastic activities. This compound binds to the colchicine binding site of endothelial cell tubulin, inhibiting tubulin polymerization and inducing mitotic arrest and apoptosis in endothelial cells. As apoptotic endothelial cells detach from their substrata, tumor blood vessels collapse; the acute disruption of tumor blood flow may result in tumor necrosis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWNTLSTOZFSCM-YVACAVLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939477 | |
| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181816-48-8 | |
| Record name | Ombrabulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181816-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ombrabulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ombrabulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMBRABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ombrabulin mechanism of action on endothelial cells
An In-depth Technical Guide on the Mechanism of Action of Ombrabulin on Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (formerly AVE8062) is a synthetic, water-soluble small molecule analogue of the natural product combretastatin A4.[1][2] It functions as a potent vascular disrupting agent (VDA), a class of anti-cancer drugs designed to target and destroy established tumor vasculature, leading to secondary tumor necrosis.[3][4] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, this compound acts on the existing, often structurally abnormal and fragile, blood vessels within a tumor.[4] Its mechanism is centered on the destabilization of the microtubule cytoskeleton within endothelial cells, which initiates a cascade of events culminating in the rapid collapse of tumor blood flow and extensive ischemic cell death in the tumor core.[5][6] This document provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Microtubule Destabilization
The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Microtubules are critical components of the eukaryotic cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
This compound's mechanism involves the following key steps:
-
Binding to β-Tubulin: this compound binds to the colchicine-binding site on the β-subunit of the tubulin heterodimer.[1][2][7] This binding site is distinct from the taxane-binding site, which is targeted by microtubule-stabilizing agents like docetaxel.[7]
-
Inhibition of Polymerization: By occupying the colchicine site, this compound prevents the tubulin dimers from polymerizing into microtubules.[2][8] This action shifts the dynamic equilibrium of the microtubule network towards depolymerization.
-
Microtubule Network Disruption: The inhibition of polymerization leads to a net loss of microtubules, resulting in the disassembly and collapse of the endothelial cell's cytoskeletal architecture.[7][9] This is the pivotal event that triggers the downstream anti-vascular effects.
Cellular Effects on Endothelial Cells
The disruption of the microtubule network in endothelial cells, particularly the immature and rapidly proliferating cells characteristic of tumor vasculature, induces a series of profound cellular changes.
Morphological Alterations and Increased Permeability
The collapse of the cytoskeleton causes endothelial cells to lose their flattened shape and become rounded.[6][10] This morphological change has two critical consequences:
-
Disruption of Adherens Junctions: The integrity of cell-cell junctions, mediated by proteins such as VE-cadherin, is compromised. This leads to the detachment of endothelial cells from one another.[11]
-
Increased Vascular Permeability: The formation of gaps between endothelial cells dramatically increases the permeability of the vessel wall.[5][6] This leads to leakage of plasma and macromolecules into the tumor interstitium, raising interstitial pressure and further impeding blood flow.
Cell Cycle Arrest and Apoptosis
Microtubules are fundamental to the formation of the mitotic spindle, the apparatus that segregates chromosomes during mitosis.
-
Mitotic Arrest: By preventing the formation of a functional mitotic spindle, this compound arrests endothelial cells in the G2/M phase of the cell cycle.[8]
-
Induction of Apoptosis: Prolonged arrest at the mitotic checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death of the endothelial cells.[2][12] As the apoptotic cells detach, the vessel structure is further compromised.[2]
The culmination of these cellular events is a rapid and catastrophic failure of the tumor's vascular network.
Signaling Pathway Overview
The binding of this compound to tubulin initiates a signaling cascade that translates microtubule disruption into vascular collapse. While the complete pathway is complex, key events have been elucidated. The disruption of microtubule dynamics affects focal adhesions and adherens junctions, impacting signaling pathways crucial for cell shape, adhesion, and survival.
Quantitative Data
The anti-vascular and cytotoxic effects of this compound have been quantified in numerous preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (nM) | Reference |
| MMEC | Mouse Mesenteric Endothelial | 10 | [9] |
| HeyA8 | Human Ovarian Cancer | 7 - 20 | [9] |
| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 | [9] |
| HeyA8-MDR | Human Ovarian Cancer (MDR) | 7 - 20 | [9] |
MDR: Multi-Drug Resistant
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Context | Reference |
| This compound Half-life | ~17 minutes | In human patients | [13] |
| RPR258063 Half-life | ~8.7 hours | Active metabolite in human patients | [13] |
| Onset of Action | Within 15-30 minutes | Reduction in tumor perfusion in mice | [4][14] |
| Peak Effect | ~6 hours | Maximum restriction of tumor perfusion | [14] |
| Recommended Phase II Dose | 50 mg/m² | Single agent, administered every 3 weeks | [13] |
| Biomarker Increase | Significant | Circulating Endothelial Cells (CECs), VEGF, MMP-9 (6-10 hrs post-infusion) | [13] |
Experimental Protocols
The following protocols are representative of the key experiments used to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[15]
-
Materials:
-
Purified tubulin (>99%), e.g., from porcine brain (Cytoskeleton, Inc.)
-
Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (polymerization enhancer)
-
DAPI solution
-
This compound and control compounds (e.g., paclitaxel as stabilizer, nocodazole as destabilizer)
-
Pre-warmed (37°C) 96-well microplate (black, clear bottom)
-
Fluorescence plate reader with 360 nm excitation and 450 nm emission filters, capable of kinetic reads at 37°C.[16]
-
-
Methodology:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in assay buffer containing GTP (1 mM final) and glycerol (10% final). Keep on ice.
-
Add 5 µL of 10X this compound stock solutions (or controls) to appropriate wells of the pre-warmed 37°C plate.[16]
-
To the 2X tubulin solution, add the DAPI reporter dye.
-
Initiate the reaction by adding 45 µL of the tubulin/DAPI mixture to each well containing the drug.
-
Immediately place the plate in the 37°C plate reader.
-
Measure fluorescence intensity at 1-minute intervals for 60-90 minutes.[16]
-
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after drug treatment.
-
Principle: DNA content varies depending on the cell cycle phase (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to quantify DNA content in a population of cells using a flow cytometer.
-
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Methodology:
-
Seed endothelial cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.
In Vivo Vascular Disruption Assessment
Xenograft tumor models are used to evaluate the effect of this compound on tumor blood flow in a living system.
-
Principle: Non-invasive imaging techniques or perfusion markers can quantify changes in blood flow and vascular function within a tumor before and after drug administration.
-
Materials:
-
Methodology:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a specified size (e.g., 150-200 mm³).
-
Perform a baseline measurement of tumor perfusion using the chosen method (e.g., pre-contrast MRI scans).
-
Administer a single dose of this compound (or vehicle control) to the mice via intravenous or intraperitoneal injection.
-
Perform follow-up perfusion measurements at various time points after administration (e.g., 1, 6, 24 hours).
-
For histological analysis with perfusion markers, administer Hoechst 33342 dye intravenously a few minutes before sacrificing the animal. Excise the tumor, freeze, and section for fluorescence microscopy to visualize perfused versus non-perfused areas.[17]
-
-
Data Analysis: For imaging modalities like DCE-MRI, parameters such as Ktrans (a measure of vascular permeability) and blood volume are calculated and compared between pre- and post-treatment scans. For perfusion markers, the percentage of perfused vessel area is quantified. A significant decrease in these parameters indicates vascular disruption.
Workflow and Relationships
The development and characterization of a VDA like this compound follows a logical progression from molecular interaction to whole-organism response.
Conclusion
The mechanism of action of this compound on endothelial cells is a well-defined, multi-stage process initiated by the specific binding to β-tubulin and subsequent inhibition of microtubule polymerization. This single molecular event triggers a cascade of cellular responses—including cytoskeletal collapse, cell rounding, increased vascular permeability, cell cycle arrest, and apoptosis—that collectively lead to a rapid and selective shutdown of tumor blood flow. The resulting ischemia causes extensive secondary necrosis of the tumor mass. This targeted attack on the tumor's established vasculature makes this compound and other VDAs a distinct and powerful class of anti-cancer therapeutics, particularly for use in combination with therapies that target the surviving, well-perfused tumor rim.
References
- 1. This compound | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-vascular actions of microtubule-binding drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tubulin polymerization assay [bio-protocol.org]
- 17. preprints.org [preprints.org]
Ombrabulin: A Technical Guide to a Potent Vascular Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombrabulin, a synthetic analogue of the natural product combretastatin A4, is a potent vascular disrupting agent (VDA) that has been investigated for its anti-cancer properties. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its study. The core of its activity lies in the disruption of the tumor vasculature by targeting endothelial cell tubulin, leading to a cascade of events that result in tumor necrosis. While clinical development was ultimately discontinued, the study of this compound has provided valuable insights into the biology of tumor vascularization and the potential of VDAs in oncology.
Introduction
Solid tumors rely on a dedicated blood supply for growth and metastasis, a process known as angiogenesis. Targeting this vasculature presents a compelling therapeutic strategy. Vascular disrupting agents (VDAs) represent a class of anti-cancer drugs that, unlike anti-angiogenic agents which inhibit the formation of new blood vessels, act on the established tumor vasculature to induce a rapid and selective shutdown of blood flow.[1][2] This leads to extensive tumor necrosis.[1][2]
This compound (formerly AVE8062) is a water-soluble prodrug that is rapidly converted in the body to its active metabolite.[3][4] It is a synthetic derivative of combretastatin A4, a compound originally isolated from the South African bush willow tree, Combretum caffrum.[3][5] this compound was developed by Ajinomoto and further investigated by Sanofi-Aventis.[6] Despite showing promise in preclinical and early clinical studies, Phase III trials did not meet their primary endpoints, leading to the discontinuation of its development in 2013.[6] Nevertheless, the extensive research conducted on this compound provides a valuable case study for the development of VDAs and a deeper understanding of their complex biological effects.
Mechanism of Action
This compound's primary mechanism of action is the disruption of microtubule dynamics in endothelial cells.[7]
-
Tubulin Binding: this compound binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[3][7] This binding inhibits the polymerization of tubulin dimers into microtubules.[3]
-
Cytoskeletal Disruption: The inhibition of microtubule polymerization leads to a rapid collapse of the endothelial cell cytoskeleton.[7] This causes the normally flattened endothelial cells to round up.
-
Increased Vascular Permeability: The morphological changes in endothelial cells lead to the breakdown of cell-cell junctions, particularly adherens junctions mediated by VE-cadherin. This disruption increases the permeability of the tumor blood vessels.
-
Vascular Shutdown and Tumor Necrosis: The combination of endothelial cell shape change and increased permeability leads to a rapid increase in interstitial pressure within the tumor, vascular leakage, and ultimately, a shutdown of blood flow.[3] This acute disruption of the tumor's blood supply results in extensive hemorrhagic necrosis in the tumor core.[3]
It is important to note that a viable rim of tumor tissue often remains at the periphery, which is supplied by more mature and stable blood vessels from the surrounding normal tissue.[8] This phenomenon is a key challenge for VDA monotherapy and has led to investigations of combination therapies.[8]
Signaling Pathway
The disruption of microtubule dynamics by this compound initiates a signaling cascade that ultimately leads to the collapse of the tumor vasculature. A key component of this pathway is the modulation of VE-cadherin signaling at endothelial cell-cell junctions.
References
- 1. DISRUPT: a randomised phase 2 trial of this compound (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microtubules as Major Regulators of Endothelial Function: Implication for Lung Injury [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Nexus of Vascular Disruption: An In-depth Guide to Ombrabulin and its Relation to Combretastatin A4
For Immediate Release
This technical guide provides a comprehensive analysis of ombrabulin, a synthetic analogue of combretastatin A4, for researchers, scientists, and drug development professionals. We delve into the core relationship between these two potent tubulin-targeting agents, presenting a comparative analysis of their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. This document aims to be a critical resource for those engaged in the fields of oncology and vascular biology.
Introduction: From Willow Bark to Targeted Therapy
Combretastatin A4 (CA4), a natural product isolated from the South African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1] Its potent cytotoxic and anti-vascular effects have made it a significant lead compound in cancer research.[2] However, its clinical development has been hampered by poor water solubility. This limitation spurred the development of synthetic analogues, leading to the creation of this compound (formerly AVE8062), a water-soluble prodrug designed to overcome the pharmaceutical challenges of CA4 while retaining its potent biological activity.[3][4] this compound was developed to selectively disrupt the established tumor vasculature, a strategy known as vascular disruption.[4]
Structural Relationship and Prodrug Activation
This compound is a synthetic derivative of combretastatin A4.[5] The core structure of CA4 features two phenyl rings connected by a cis-stilbene bridge, which is crucial for its high affinity to the colchicine-binding site on β-tubulin.[1][6] this compound is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body.[7] This conversion is a critical step in its mechanism of action.
Mechanism of Action: Targeting the Tumor Vasculature
Both this compound's active metabolite and combretastatin A4 share a common mechanism of action: the inhibition of tubulin polymerization. They bind to the colchicine-binding site on the β-subunit of tubulin, which leads to the destabilization of microtubules.[4][8] This disruption of the microtubule cytoskeleton is particularly effective against rapidly dividing cells, such as the endothelial cells that line the tumor blood vessels.
The key steps in their mechanism of action are:
-
Binding to Tubulin: The active compound binds to the colchicine site of β-tubulin.
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.
-
Cytoskeletal Disruption: The lack of functional microtubules leads to the collapse of the endothelial cell cytoskeleton.
-
Vascular Disruption: The morphological changes in endothelial cells cause a rapid shutdown of blood flow within the tumor.
-
Tumor Necrosis: The resulting ischemia and lack of nutrients lead to extensive tumor cell death.[4]
Disruption of the microtubule network by these compounds can also activate downstream signaling pathways, such as the RhoA/ROCK pathway, which is involved in cell shape, motility, and contraction. The release of the Rho-specific guanine nucleotide exchange factor GEF-H1 from depolymerized microtubules can lead to RhoA activation, subsequent ROCK-mediated phosphorylation of myosin light chain, and ultimately, changes in cell morphology and migration.[9]
Quantitative Biological Data
The following tables summarize the in vitro cytotoxicity of this compound and combretastatin A4 against various human cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 1: In Vitro Cytotoxicity (IC50) of Combretastatin A4
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 20 | [3] |
| HeLa | Cervical Cancer | 0.93 ± 0.07 | [10] |
| RPE-1 | Retinal Pigment Epithelium | 4.16 ± 1.42 | [10] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound (Active Metabolite)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Adenocarcinoma | 7 | [11] |
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.09 | [12] |
| A-549 | Lung Carcinoma | - | [11] |
| HEK-293 | Non-tumor Kidney | - | [11] |
Note: Direct comparative studies with identical cell lines and assay conditions for both compounds are limited in the public domain. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin (>99%), GTP solution, and a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Preparation: Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer.
-
Assay:
-
In a pre-warmed 96-well plate, add the reconstituted tubulin.
-
Add the test compound (this compound or combretastatin A4) at various concentrations.
-
Initiate polymerization by incubating the plate at 37°C.
-
-
Measurement: Monitor the change in absorbance at 340 nm every 60 seconds for one hour using a microplate reader. An increase in absorbance indicates tubulin polymerization.[8] A fluorescence-based alternative uses a reporter dye that preferentially binds to polymerized tubulin.[13][14]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 492 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[15]
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of anticancer agents.
Methodology:
-
Cell Implantation: Subcutaneously inject human tumor cells (e.g., FaDu, HEP2) into the flank of immunocompromised mice.[16][17]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the test compound (e.g., this compound) via a suitable route (e.g., intraperitoneally or intravenously) according to a predetermined schedule.
-
Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry to assess vascular density and necrosis).[16][17]
Clinical Development and Future Outlook
Both combretastatin A4 phosphate (a prodrug of CA4) and this compound have undergone clinical trials.[5][18] While they have shown promise as vascular disrupting agents, particularly in combination with other anticancer therapies, the development of this compound was discontinued by Sanofi in 2013 following disappointing results in Phase III trials.[5] Despite this, the principle of vascular disruption remains a valid and promising strategy in oncology. The lessons learned from the development of this compound and combretastatin A4 continue to inform the design of new and improved vascular disrupting agents. The structural simplicity and potent activity of the combretastatin backbone ensure that it will remain a key scaffold for future drug discovery efforts in this area.[2]
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin (CA)-4 and its novel analogue CA-432 impair T-cell migration through the Rho/ROCK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 18. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Ombrabulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin (formerly AVE8062) is a synthetic analogue of the natural product Combretastatin A4, a compound originally isolated from the bark of the South African bushwillow tree, Combretum caffrum. As a vascular disrupting agent (VDA), this compound exerts its potent antitumor effects primarily by targeting the tumor vasculature. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, focusing on its mechanism of action, effects on various cell lines, and the experimental protocols used to elucidate these properties.
This compound's primary mechanism of action involves the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to a cascade of cellular events, including cell shape changes, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis. A key characteristic of this compound is its selective cytotoxicity towards endothelial cells, particularly those that are rapidly proliferating within the tumor neovasculature, compared to many tumor cells. This selectivity forms the basis of its function as a VDA, leading to the collapse of tumor blood vessels and subsequent tumor necrosis.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across a range of cell lines, including both endothelial and various cancer cell types. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for this compound, providing a comparative view of its activity.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | Varies (often in low nM range) | [General knowledge from multiple sources] |
| MMEC | Mouse Mesenteric Endothelial Cells | 10 | [1] |
Table 1: In Vitro Cytotoxicity of this compound in Endothelial Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeyA8 | Ovarian Cancer | 7 - 20 | [1] |
| SKOV3ip1 | Ovarian Cancer | 7 - 20 | [1] |
| HeyA8-MDR | Ovarian Cancer (Multi-Drug Resistant) | 7 - 20 | [1] |
| B16F10 | Murine Melanoma | Varies | [General knowledge from multiple sources] |
| HT29 | Human Colorectal Adenocarcinoma | Varies | [General knowledge from multiple sources] |
| A549 | Human Lung Carcinoma | Varies | [General knowledge from multiple sources] |
| MCF7 | Human Breast Adenocarcinoma | Varies | [General knowledge from multiple sources] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (absorbance).
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound stock solution
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplate
Procedure:
-
Prepare a tubulin solution in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution.
-
Add various concentrations of this compound or a vehicle control to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin/GTP solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to visualize the polymerization kinetics.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cell culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with this compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Cell culture plates
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect specific proteins in a cell lysate to investigate the molecular pathways of apoptosis.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro Cytotoxicity Assessment.
Caption: this compound-Induced Apoptosis Signaling Pathway.
Caption: Mechanism of this compound-Induced G2/M Cell Cycle Arrest.
References
An In-Depth Technical Guide on Ombrabulin's Impact on Tumor Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ombrabulin, a potent vascular disrupting agent (VDA), has demonstrated significant preclinical and clinical activity by targeting the established tumor vasculature. This technical guide provides a comprehensive overview of the core mechanisms by which this compound impacts tumor blood flow, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. This compound functions by binding to tubulin, leading to a cascade of events that culminates in the rapid collapse of tumor blood vessels, a significant reduction in blood flow, and subsequent tumor necrosis. This document is intended to serve as a detailed resource for researchers and professionals involved in the development and evaluation of anticancer therapies.
Mechanism of Action: Disrupting the Tumor's Lifeline
This compound is a synthetic analogue of combretastatin A-4, a natural compound known for its potent anti-cancer properties.[1] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, a key component of cellular microtubules. This interaction inhibits tubulin polymerization, leading to the destabilization and depolymerization of the microtubule cytoskeleton in rapidly proliferating cells, particularly the endothelial cells lining the tumor blood vessels.[2]
The disruption of the endothelial cell cytoskeleton triggers a series of morphological changes, including cell rounding and contraction. This process is mediated by the activation of the RhoA signaling pathway.[3] The activation of RhoA and its downstream effector, Rho-kinase, leads to increased phosphorylation of myosin light chain, resulting in enhanced actomyosin contractility.[3] This increased tension, coupled with the disruption of cell-cell junctions, specifically the vascular endothelial (VE)-cadherin complexes, culminates in the collapse of the tumor vasculature.[4][5] The immature and poorly organized nature of tumor blood vessels makes them particularly susceptible to the effects of this compound, while the vasculature of healthy tissues is largely spared and able to recover.[1][2]
The immediate consequence of this vascular collapse is a dramatic and rapid reduction in tumor blood flow. Preclinical studies in mouse models have shown that this compound can begin to restrict tumor perfusion within 15 minutes of administration, with the peak effect observed around 6 hours post-infusion.[1] This acute reduction in blood supply leads to extensive tumor necrosis within 24 hours.[1]
Quantitative Impact on Tumor Blood Flow and Vasculature
The vascular-disrupting effects of this compound have been quantified in numerous preclinical and clinical studies using various imaging and analytical techniques. While specific percentages of blood flow reduction can vary depending on the tumor model, drug dosage, and measurement technique, the collective data consistently demonstrate a significant and rapid decrease in tumor perfusion.
Table 1: Summary of Quantitative Effects of this compound on Tumor Vasculature
| Parameter Measured | Model System | Treatment | Key Findings | Reference(s) |
| Tumor Blood Flow | Mouse xenograft models | Single-agent this compound | Rapid reduction in tumor perfusion, starting within 15 minutes and peaking at 6 hours post-administration. | [1] |
| Microvessel Density (MVD) | Human tumor xenografts in athymic mice | This compound | Decreased microvessel density observed in treated tumors. | [6] |
| Circulating Endothelial Cells (CECs) | Patients with advanced solid tumors | This compound (6 to 60 mg/m²) | Significant increase in CECs 6-10 hours post-infusion, indicating endothelial damage. | [7] |
| Vascular Endothelial Growth Factor (VEGF) | Patients with advanced solid tumors | This compound (6 to 60 mg/m²) | Significant increase in VEGF levels 6-10 hours post-infusion. | [7] |
| Matrix Metalloproteinase-9 (MMP-9) | Patients with advanced solid tumors | This compound (6 to 60 mg/m²) | Significant increase in MMP-9 levels 6-10 hours post-infusion. | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Vascular Disruption
The molecular cascade initiated by this compound's binding to tubulin is intricate and leads to the profound morphological changes in endothelial cells that underpin its vascular-disrupting effect. The following diagram illustrates the key signaling events.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of this compound, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. VE-Cadherin Disassembly and Cell Contractility in the Endothelium are Necessary for Barrier Disruption Induced by Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of angiogenesis and tumor vessel architecture by computer-assisted digital image analysis: effects of VEGF-toxin conjugate on tumor microvessel density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Scientific Review of Ombrabulin (AVE8062)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombrabulin, also known as AVE8062, is a synthetic combretastatin A-4 derivative developed as a vascular-disrupting agent (VDA) for the treatment of cancer.[1] As a microtubule-destabilizing agent, this compound selectively targets the rapidly proliferating and immature endothelial cells of the tumor vasculature.[2] This leads to a cascade of events culminating in the disruption of tumor blood flow and subsequent necrosis of the tumor core.[3] While preclinical studies demonstrated significant antitumor activity, both as a monotherapy and in combination with standard anticancer treatments, this compound's development was ultimately halted after disappointing results in Phase III clinical trials.[1][4] This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.
Mechanism of Action
This compound functions as a vascular-disrupting agent by targeting the tubulin cytoskeleton of endothelial cells.[5] It binds to the colchicine-binding site on the β-subunit of tubulin, which inhibits tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to the disorganization of the cytoskeleton in endothelial cells.[2] Consequently, the endothelial cells undergo a change in shape, leading to their detachment from the vessel walls.[2] This process increases vascular permeability and ultimately results in the collapse of the tumor's blood vessels.[2][3] The acute shutdown of blood flow deprives the tumor of oxygen and nutrients, leading to extensive necrosis, particularly in the core of the tumor.[3][6]
Preclinical Data
Numerous preclinical studies have demonstrated the antitumor effects of this compound in various cancer models. These studies have provided a strong rationale for its clinical development, particularly in combination with other anticancer therapies.[4][7]
In Vitro Cytotoxicity
This compound has shown potent cytotoxic effects against a range of human cancer cell lines and endothelial cells. The half-maximal inhibitory concentration (IC50) values highlight its activity at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| DU-145 | Prostate Cancer | 16.4 | SRB Assay | [5] |
| HeLa | Cervical Cancer | 0.72 | MTT Assay | [5] |
| HeyA8 | Ovarian Cancer | 7-20 | MTT Assay | [5] |
| SKOV3ip1 | Ovarian Cancer | 7-20 | MTT Assay | [5] |
| HeyA8-MDR | Ovarian Cancer (Multi-Drug Resistant) | 7-20 | MTT Assay | [5] |
| MMEC | Mouse Mesenteric Endothelial Cells | 10 | MTT Assay | [5] |
In Vivo Efficacy
In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth.
| Cancer Model | Animal Model | This compound Dose | Effect | Reference |
| HeyA8 Ovarian Cancer | Nude Mice | 30 mg/kg (i.p., twice weekly) | 65% reduction in tumor weight | [5] |
| HEP2 HNSCC | Nude Mice | Not specified | Attenuated tumor growth | [4][7] |
| FaDu HNSCC | Nude Mice | Not specified | Attenuated tumor growth | [4][7] |
Combination Therapies
Preclinical data strongly suggest that this compound's efficacy is enhanced when combined with other cancer treatments like chemotherapy and radiation.[2][4][7]
-
With Docetaxel: Combination with docetaxel showed additive and sometimes synergistic activity in various tumor cell lines.[2] The cytotoxicity of docetaxel was increased by 2- to 4-fold when combined with this compound.[5]
-
With Radiation and Cisplatin/Cetuximab: In head and neck squamous cell carcinoma (HNSCC) models (HEP2 and FaDu), combining this compound with radiation and either cisplatin or cetuximab resulted in a more pronounced tumor growth delay and even complete tumor regression in some cases, compared to single or double-agent therapies.[4][7]
Clinical Trials
This compound has been evaluated in several Phase I and II clinical trials, both as a single agent and in combination with chemotherapy. While early trials showed a manageable safety profile and some signs of efficacy, later-phase trials did not meet their primary endpoints, leading to the discontinuation of its development.[1]
Phase I Monotherapy Studies
Phase I studies were conducted to determine the recommended Phase II dose (RP2D), safety, and pharmacokinetic profile of single-agent this compound.
| Study | Patient Population | Dose Escalation | RP2D | Key Findings & Dose-Limiting Toxicities (DLTs) | Reference |
| Sessa et al., 2013 | Advanced Solid Tumors (n=105) | 6 to 60 mg/m² (30-min IV, every 3 weeks) | 50 mg/m² | DLTs: Grade 3 abdominal pain (at 50 mg/m²), Grade 3 tumor pain/hypertension (at 60 mg/m²). Common toxicities: headache, asthenia, abdominal pain. One partial response in rectal cancer. | [8][9] |
| Japanese Phase I | Advanced Solid Tumors (n=15) | 15.5 to 50 mg/m² (30-min IV, every 3 weeks) | 50 mg/m² | Tolerable up to 50 mg/m². Most common adverse events at 50 mg/m² were diarrhea, nausea, and hypertension. | [6] |
Phase I Combination Therapy Studies
These studies aimed to find the optimal dose of this compound when combined with standard chemotherapy regimens.
| Combination Agents | Patient Population | This compound Dose | RP2D | Key Findings & DLTs | Reference |
| Docetaxel | Advanced Solid Tumors (n=58) | 11.5 to 42 mg/m² with docetaxel 75 mg/m²; 30 to 35 mg/m² with docetaxel 100 mg/m² | 35 mg/m² with docetaxel 75 mg/m²; 30 mg/m² with docetaxel 100 mg/m² | DLTs: Grade 3 fatigue, neutropenic infection, headache, febrile neutropenia, thrombosis. 10 partial responses observed. | [2][10][11] |
| Cisplatin/Docetaxel & Carboplatin/Paclitaxel | Advanced Solid Tumors (n=69) | 15.5 to 35 mg/m² | 35 mg/m² with cisplatin 75 mg/m²/docetaxel 75 mg/m²; 35 mg/m² with paclitaxel 200 mg/m²/carboplatin AUC6 | DLTs: Febrile neutropenia, pulmonary embolism, ALT elevation, peripheral ischemia. 1 complete and 15 partial responses. | [12] |
| Paclitaxel/Carboplatin (Japanese patients) | Advanced Solid Tumors (n=18) | 25 to 35 mg/m² | 35 mg/m² | DLT: Grade 3 E. coli urinary tract infection. 1 complete and 6 partial responses. | [13][14] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on endothelial and tumor cells.
-
Methodology:
-
Cells (e.g., MMEC, HeyA8, SKOV3ip1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from dose-response curves.[5]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: A specific number of human tumor cells (e.g., 1x10^6 HeyA8 ovarian cancer cells) are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude mice).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable or predetermined size.
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses). This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice weekly for 3 weeks).[5]
-
Monitoring: Tumor volume and mouse body weight are measured regularly. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weights of treated groups to the control group.[5]
-
Pharmacokinetics
Pharmacokinetic studies revealed that this compound is a prodrug that is rapidly converted to its active metabolite, RPR258063.
-
Exposure: Both this compound and its active metabolite showed dose-proportional exposure.[8][9]
-
Drug Interactions: No clinically relevant pharmacokinetic interactions were observed when this compound was combined with taxane/platinum doublets, although slight alterations in docetaxel and carboplatin pharmacokinetics were noted.[12]
Conclusion
This compound (AVE8062) is a potent vascular-disrupting agent with a well-defined mechanism of action targeting the tumor vasculature. Preclinical studies robustly demonstrated its antitumor activity, especially in combination with chemotherapy and radiation. However, despite a manageable safety profile and some promising responses in early-phase clinical trials, this compound failed to show a significant benefit in later-stage studies, leading to the cessation of its development. The extensive research conducted on this compound has nonetheless provided valuable insights into the biology of the tumor microenvironment and the potential and challenges of vascular-disrupting agents in cancer therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of this compound, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 8. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I clinical and pharmacokinetic study of this compound (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I study of this compound in combination with paclitaxel and carboplatin in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ombrabulin Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the setup and execution of preclinical animal model studies to evaluate the efficacy of Ombrabulin, a vascular disrupting agent (VDA). Detailed protocols for tumor model establishment, drug administration, efficacy evaluation, and histological analysis are included.
Introduction to this compound
This compound is a synthetic analogue of combretastatin A4, a natural compound derived from the South African bush willow tree.[1] It functions as a vascular disrupting agent by targeting the tumor's existing blood supply. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs cause a rapid shutdown of established tumor vasculature, leading to extensive tumor necrosis.[2] Development of this compound was discontinued by Sanofi in 2013 after disappointing results in Phase III clinical trials.[3]
Mechanism of Action
This compound exerts its anti-tumor effect by binding to the colchicine-binding site on β-tubulin within endothelial cells.[1][4] This interaction inhibits the polymerization of tubulin into microtubules, essential components of the cellular cytoskeleton. The disruption of the microtubule network in endothelial cells leads to:
-
Cytoskeletal Disorganization: Causes a change in endothelial cell shape and a loss of cell-cell adhesion.
-
Apoptosis: Induces programmed cell death in endothelial cells.[1]
-
Vascular Collapse: The detachment of apoptotic endothelial cells from the basement membrane results in the collapse of tumor blood vessels.[1]
-
Tumor Necrosis: The acute disruption of blood flow deprives the tumor core of oxygen and nutrients, leading to rapid and widespread tumor cell death.[2][4]
Preclinical Animal Models
Xenograft tumor models in immunocompromised mice are the most common preclinical systems for evaluating the in vivo efficacy of this compound. The choice of cell line and mouse strain is critical for establishing a robust and reproducible model.
Recommended Cell Lines:
-
Head and Neck Squamous Cell Carcinoma (HNSCC): FaDu, HEP2[5][6]
-
Ovarian Cancer: HeyA8, SKOV3ip1, HeyA8-MDR[7]
Recommended Animal Strains:
-
Athymic Nude Mice (e.g., BALB/c nude, NU/NU)
-
SCID (Severe Combined Immunodeficient) mice
Quantitative Data Summary
The following tables summarize the quantitative efficacy data from preclinical studies of this compound in various animal models.
| Tumor Model | Treatment Group | Dosing Schedule | Primary Endpoint | Result |
| FaDu HNSCC Xenograft | This compound | Not specified | Tumor Growth Delay | Attenuated tumor growth compared to control.[5][6] |
| This compound + Irradiation | Not specified | Tumor Growth Delay | More pronounced tumor growth delay compared to single agents.[5][6] | |
| This compound + Cisplatin | Not specified | Tumor Growth Delay | More pronounced tumor growth delay compared to single agents.[5][6] | |
| This compound + Cetuximab | Not specified | Tumor Growth Delay | More pronounced tumor growth delay compared to single agents.[5][6] | |
| This compound + Irradiation + Cisplatin | Not specified | Tumor Regression | Complete tumor regression achieved.[5][6] | |
| HEP2 HNSCC Xenograft | This compound | Not specified | Tumor Growth Delay | Attenuated tumor growth compared to control.[5][6] |
| This compound + Irradiation + Cisplatin/Cetuximab | Not specified | Tumor Growth Delay | Increased tumor growth delay compared to double combinations.[5][6] | |
| HeyA8 Ovarian Cancer Xenograft | This compound | 30 mg/kg, i.p., twice weekly for 3 weeks | Tumor Weight Reduction | 65% reduction in tumor weight compared to vehicle control.[7] |
| This compound (10, 50, 100 mg/kg) | 30 mg/kg, i.p., twice weekly for 3 weeks | Tumor Weight Reduction | 10 mg/kg was not effective. Doses >30 mg/kg did not show significantly better antitumor effects.[7] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice, a fundamental step for in vivo efficacy studies.
Materials:
-
Selected cancer cell line (e.g., FaDu, HeyA8)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
-
-
Cell Injection:
-
Adjust the cell concentration to the desired number for injection (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an established xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (lyophilized powder)
-
Sterile vehicle for reconstitution (e.g., PBS, pH 5)[7]
-
Syringes and needles for administration (e.g., intraperitoneal, intravenous)
-
Calipers
-
Animal balance
Procedure:
-
Drug Preparation: Reconstitute this compound in the appropriate sterile vehicle to the desired stock concentration. Further dilute as needed for individual animal dosing based on body weight.
-
Dosing and Administration:
-
Weigh each mouse before dosing to calculate the exact volume to be administered.
-
Administer this compound according to the planned dosing schedule (e.g., 30 mg/kg, intraperitoneally, twice weekly).[7]
-
Administer the vehicle to the control group using the same volume and schedule.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary efficacy endpoints may include:
-
Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the control group.
-
Tumor Growth Delay: The time it takes for tumors to reach a specific volume.
-
Tumor Regression: A decrease in tumor volume from the baseline measurement.
-
-
-
Study Termination:
-
Euthanize the mice when the tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if they show signs of excessive toxicity.
-
Excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Protocol 3: Immunohistochemical Analysis of Tumor Vasculature
This protocol provides a method for assessing the effect of this compound on the tumor vasculature through immunohistochemistry (IHC).
Materials:
-
Excised tumors (from Protocol 2)
-
Formalin (10% neutral buffered) or other suitable fixative
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Deparaffinization and rehydration solutions (xylene, ethanol series)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against an endothelial cell marker (e.g., anti-CD31)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Processing:
-
Fix the excised tumors in 10% neutral buffered formalin.
-
Process the fixed tissues and embed them in paraffin blocks.
-
Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in the appropriate antigen retrieval buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary antibody (e.g., anti-CD31) at the optimal dilution and temperature.
-
Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Mount a coverslip on the slides using a mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
-
Assess for signs of vascular disruption, such as collapsed vessels and areas of necrosis.
-
Visualizations
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Signaling pathway of this compound in tumor endothelial cells.
References
- 1. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Molecular mechanism of VE-cadherin in regulating endothelial cell behaviour during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Overlapping and divergent signaling pathways of N-cadherin and VE-cadherin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genomeme.ca [genomeme.ca]
Application Notes and Protocols for Ombrabulin Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin (formerly AVE8062) is a synthetic small-molecule vascular disrupting agent (VDA) that has shown significant anti-tumor activity in preclinical mouse xenograft models. As a derivative of combretastatin A-4, its mechanism of action involves the inhibition of tubulin polymerization in endothelial cells, leading to a rapid and selective disruption of the tumor vasculature, subsequent tumor necrosis, and growth inhibition. These application notes provide detailed protocols for the preparation and administration of this compound in mouse xenograft studies, summarize key quantitative efficacy data, and visualize its mechanism of action.
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The anti-tumor efficacy of this compound has been evaluated in various mouse xenograft models, both as a monotherapy and in combination with other anticancer agents. The following tables summarize the quantitative data on tumor growth inhibition.
Table 1: this compound Monotherapy
| Tumor Model | Mouse Strain | Drug Concentration and Schedule | Route of Administration | Outcome | Reference |
| HeyA8 Ovarian Cancer | Nude | 30 mg/kg, twice weekly for 3 weeks | Intraperitoneal (i.p.) | 65% reduction in tumor weight (P<0.02) | [1] |
| HEP2 Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude | Not specified | Not specified | Attenuated tumor growth compared to control | [2][3] |
| FaDu HNSCC | Nude | Not specified | Not specified | Attenuated tumor growth compared to control | [2][3] |
Table 2: this compound in Combination Therapy
| Tumor Model | Mouse Strain | Combination Treatment | Route of Administration | Outcome | Reference |
| FaDu HNSCC | Nude | This compound + Local Irradiation | Not specified | More pronounced tumor growth delay and regression compared to single agents | [2][3] |
| FaDu HNSCC | Nude | This compound + Cisplatin | Not specified | More pronounced tumor growth delay and regression compared to single agents | [2][3] |
| FaDu HNSCC | Nude | This compound + Cetuximab | Not specified | More pronounced tumor growth delay and regression compared to single agents | [2][3] |
| HEP2 HNSCC | Nude | This compound + Irradiation + Cisplatin | Not specified | More effective than double combination regimens in increasing tumor growth delay | [2] |
| FaDu HNSCC | Nude | This compound + Irradiation + Cisplatin | Not specified | Complete tumor regression | [2][3] |
| HEP2 HNSCC | Nude | This compound + Irradiation + Cetuximab | Not specified | More effective than double combination regimens in increasing tumor growth delay | [2] |
| FaDu HNSCC | Nude | This compound + Irradiation + Cetuximab | Not specified | Increased tumor growth delay | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride (water-soluble)
-
Sterile, pyrogen-free saline (0.9% NaCl) or 5% dextrose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed.
-
Reconstitution: Aseptically weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the required volume of sterile saline or 5% dextrose solution to the tube to achieve the desired final concentration. This compound is water-soluble, which facilitates its dissolution.
-
Mixing: Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the administration syringe. This step ensures the sterility of the final solution for injection.
-
Storage: It is recommended to prepare the this compound solution fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
Protocol 2: Administration of this compound via Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared sterile this compound solution
-
Mouse restraint device
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the precise volume of this compound solution to be injected based on its body weight and the desired dosage.
-
Restraint: Securely restrain the mouse using a suitable restraint device, exposing the abdominal area.
-
Injection Site Identification: The preferred site for intraperitoneal injection is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Tilt the mouse slightly with its head downwards. Insert the needle at a 10-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.
-
Aspiration: Gently pull back the plunger of the syringe to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and select a new injection site.
-
Administration: Slowly and steadily inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdrawal: Withdraw the needle smoothly.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Protocol 3: Establishment of Subcutaneous Xenograft Tumors
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the desired cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with sterile PBS and detach them using trypsin-EDTA. Neutralize the trypsin with medium containing serum.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in a known volume of sterile PBS or serum-free medium, and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Preparation of Cell Suspension for Injection: Centrifuge the cells again and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired final concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse using a sterile syringe and needle.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
Visualization of Signaling Pathways and Workflows
Caption: this compound's mechanism of action leading to tumor growth inhibition.
Caption: Experimental workflow for this compound administration in mouse xenografts.
References
Application Notes and Protocols for Ombrabulin and Docetaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the synergistic effects observed between the vascular disrupting agent (VDA) ombrabulin and the chemotherapeutic drug docetaxel. It includes a summary of clinical findings, detailed protocols for preclinical evaluation of this drug combination, and an exploration of the underlying molecular mechanisms and signaling pathways.
This compound, a synthetic analogue of combretastatin A4, functions by targeting the tubulin of endothelial cells, leading to the collapse of established tumor vasculature and subsequent tumor necrosis. Docetaxel, a member of the taxane family, stabilizes microtubules in cancer cells, resulting in cell cycle arrest at the G2/M phase and apoptosis. The combination of these two agents leverages a dual mechanism of action: this compound disrupts the tumor's blood supply, creating a hypoxic environment, which can enhance the cytotoxic effects of docetaxel on the remaining tumor cells. Preclinical and clinical studies have demonstrated that this sequential administration can lead to improved anti-tumor activity.[1][2]
Data Presentation: Clinical Trial Dosage and Administration
Clinical trials have established recommended dosages and administration schedules for the combination of this compound and docetaxel in patients with advanced solid tumors. The sequential administration of this compound followed by docetaxel has been found to be feasible with manageable toxicities.[3][4][5]
| Drug | Recommended Phase II Dose (mg/m²) | Administration Schedule | Reference |
| This compound | 30 - 35 | 30-minute intravenous infusion on Day 1 of a 21-day cycle. | [3][5] |
| Docetaxel | 75 - 100 | 1-hour intravenous infusion on Day 2 of a 21-day cycle (24 hours after this compound). | [1][3][5] |
Note: Dose-limiting toxicities observed in clinical trials included fatigue, neutropenic infection, headache, febrile neutropenia, and thrombosis.[3][5] The pharmacokinetic profiles of both drugs were not significantly altered when administered in combination.[2][3]
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and docetaxel on cancer cell viability and apoptosis.
1. Cell Viability Assay (MTT/XTT Assay)
-
Cell Lines: A panel of relevant cancer cell lines (e.g., non-small cell lung cancer, breast cancer, prostate cancer).
-
Reagents: this compound, Docetaxel, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT or XTT reagent, solubilization solution.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and docetaxel.
-
Treat cells with either single agents or combinations of both drugs at various concentrations. A sequential treatment mimicking the clinical schedule (this compound for a set period, followed by docetaxel) is recommended.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Use software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Reagents: this compound, Docetaxel, Annexin V-FITC, Propidium Iodide (PI), binding buffer.
-
Procedure:
-
Treat cells with this compound, docetaxel, or the combination at synergistic concentrations determined from the viability assay.
-
Harvest cells at various time points post-treatment.
-
Wash cells with cold PBS and resuspend in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Synergy Assessment
Objective: To evaluate the in vivo efficacy of the this compound and docetaxel combination in a tumor xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous xenografts of a relevant human cancer cell line.
-
Reagents: this compound, Docetaxel, sterile saline or appropriate vehicle.
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound alone, docetaxel alone, this compound + docetaxel).
-
Administer treatments according to a schedule that mimics the clinical protocol (e.g., this compound on day 1, docetaxel on day 2, repeated every 21 days). Doses should be scaled appropriately for mice based on preclinical data.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition for each treatment group.
-
Analysis of Molecular Mechanisms
1. Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of the drug combination on key signaling proteins.
-
Procedure:
-
Treat cancer cells with this compound, docetaxel, or the combination for various durations.
-
Lyse the cells and quantify protein concentrations.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, caspases), cell cycle regulation, and hypoxia-related pathways (e.g., HIF-1α).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.
-
2. Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
-
Objective: To assess the in vivo effects of the combination therapy on the tumor microenvironment.
-
Procedure:
-
Fix excised tumors from the in vivo study in formalin and embed in paraffin.
-
Prepare tissue sections and perform IHC staining for markers of:
-
Vascularity: CD31 (to assess vessel density).
-
Hypoxia: HIF-1α, CA-IX.
-
Apoptosis: Cleaved caspase-3.
-
Proliferation: Ki-67.
-
-
Analyze the stained sections under a microscope to quantify the changes in the tumor microenvironment in response to the different treatments.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Hypothesized synergistic mechanism of this compound and docetaxel.
References
- 1. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I clinical and pharmacokinetic study of this compound (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Ombrabulin and Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and execution of in vivo experiments investigating the combination of the vascular disrupting agent (VDA) Ombrabulin with radiation therapy. The protocols are synthesized from preclinical studies and are intended to offer a detailed framework for researchers in oncology and drug development.
Introduction
This compound is a synthetic small-molecule vascular disrupting agent, a prodrug of combretastatin A4, that targets the established tumor vasculature.[1][2] By binding to tubulin, it leads to the depolymerization of microtubules in endothelial cells, causing a rapid collapse of the tumor's blood vessels, which in turn leads to extensive tumor necrosis.[1][2][3] Radiation therapy is a cornerstone of cancer treatment that induces DNA damage in cancer cells. The combination of this compound and radiation is based on a strong biological rationale: this compound-induced vascular disruption can eliminate the hypoxic and radioresistant core of a tumor, while radiation can target the well-oxygenated, proliferating cells at the tumor periphery.[3] This synergistic approach has shown promise in preclinical models.[4][5][6]
Signaling Pathway of this compound-Induced Vascular Disruption
This compound, as a tubulin-binding agent, interferes with microtubule dynamics, a critical process for maintaining cell structure and function, particularly in proliferating endothelial cells of the tumor vasculature.
Caption: this compound's mechanism of action leading to tumor necrosis.
Experimental Design and Workflow
A typical in vivo experimental workflow to evaluate the combination of this compound and radiation therapy involves several key stages, from tumor model selection to endpoint analysis.
Caption: In vivo experimental workflow for this compound and radiation therapy.
Detailed Experimental Protocols
Animal Models and Tumor Implantation
-
Animal Strain: Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old.
-
Tumor Cell Lines:
-
FaDu: Human hypopharyngeal squamous cell carcinoma.
-
HEP2: Human laryngeal squamous cell carcinoma.
-
-
Cell Culture: Cells should be cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) and harvested during the exponential growth phase.
-
Implantation Protocol:
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 1-2 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize animals into treatment groups when tumors reach a volume of approximately 150-200 mm³.
-
Treatment Regimen
-
This compound Administration:
-
Dose: 25-30 mg/kg, administered intraperitoneally (i.p.). This compound is typically dissolved in saline.
-
-
Radiation Therapy:
-
Dose and Fractionation: A fractionated schedule of 5 x 3 Gy over 5 consecutive days is a relevant preclinical model.[4][7] Single high doses (e.g., 10-15 Gy) can also be investigated.
-
Delivery: Localized irradiation to the tumor-bearing leg using a specialized small animal irradiator. The rest of the animal should be shielded.
-
-
Combination Schedule:
-
Studies have shown that the timing of VDA administration relative to radiation is critical. Administering the VDA shortly after radiation (e.g., 1-24 hours) often yields the best therapeutic outcome, as this timing allows for radiation to target oxygenated cells before the VDA induces hypoxia.[5][6]
-
Endpoint Analysis
-
Tumor Growth Delay:
-
Measure tumor volume 2-3 times per week.
-
Record the time it takes for tumors in each group to reach a predetermined endpoint volume (e.g., 4 times the initial volume).
-
Tumor growth delay is the difference in the median time to reach the endpoint volume between the treated and control groups.
-
-
Immunohistochemistry (IHC) for Vascular Analysis:
-
Tissue Preparation: At the experimental endpoint, euthanize mice and excise tumors. Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on charged slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against CD31 (a marker for endothelial cells).
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis: Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
-
-
Quantification of Tumor Necrosis:
-
Prepare H&E stained slides from tumor sections.
-
Capture images of the entire tumor cross-section.
-
Use image analysis software to delineate and quantify the necrotic areas relative to the total tumor area.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies investigating the combination of vascular disrupting agents and radiation.
Table 1: Tumor Growth Delay in FaDu Xenografts
| Treatment Group | Median Time to Quadruple Volume (Days) | Tumor Growth Delay (Days) |
| Control (Vehicle) | 15 | - |
| This compound (30 mg/kg) | 20 | 5 |
| Radiation (5 x 3 Gy) | 25 | 10 |
| This compound + Radiation | 40 | 25 |
Note: Data are illustrative and synthesized from typical outcomes reported in the literature.
Table 2: Histological Analysis of FaDu Tumors
| Treatment Group | Microvessel Density (Vessels/mm²) | Necrotic Area (%) |
| Control (Vehicle) | 120 ± 15 | 10 ± 5 |
| This compound (30 mg/kg) | 45 ± 10 | 60 ± 10 |
| Radiation (5 x 3 Gy) | 90 ± 12 | 25 ± 8 |
| This compound + Radiation | 30 ± 8 | 85 ± 7 |
Note: Data are presented as mean ± standard deviation and are representative of expected results.
Conclusion
The combination of this compound with radiation therapy represents a promising strategy for enhancing anti-tumor efficacy. The protocols and data presented here provide a robust framework for designing and interpreting in vivo experiments to further evaluate this therapeutic approach. Careful consideration of treatment scheduling and comprehensive endpoint analysis are crucial for elucidating the full potential of this combination therapy.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiotherapy in combination with vascular-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Combining Vascular Targeting Agents with Radiation: An Effective Anti-Tumor Treatment but Associated with Radiation-Induced Systemic Toxicity [mdpi.com]
- 6. Interaction between combretastatin A-4 disodium phosphate and radiation in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Measuring Vascular Disruption after Ombrabulin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin (formerly AVE8062) is a potent vascular disrupting agent (VDA) that has been investigated for its anti-cancer properties. It functions as a tubulin-binding agent, specifically targeting the colchicine-binding site on tubulin. This interaction leads to the depolymerization of microtubules within endothelial cells, causing a rapid change in cell shape, subsequent collapse of the tumor vasculature, and ultimately, extensive tumor necrosis. Unlike anti-angiogenic agents that primarily inhibit the formation of new blood vessels, this compound disrupts the established tumor vasculature, making it a promising therapeutic strategy, particularly in combination with other anti-cancer treatments.[1]
These application notes provide a comprehensive overview of key methodologies to quantify the vascular disruptive effects of this compound in both preclinical and clinical research settings. The protocols detailed below are designed to offer standardized procedures for assessing changes in tumor perfusion, vascular integrity, and relevant biomarkers.
Key Pharmacodynamic Endpoints and Methodologies
The vascular disruptive effects of this compound can be assessed through a multi-faceted approach targeting different aspects of its mechanism of action. The primary methods include:
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): A non-invasive imaging technique to quantitatively assess changes in tumor blood flow, vessel permeability, and the volume of the extravascular extracellular space.
-
Immunohistochemistry (IHC): For the visualization and quantification of tumor microvessel density (MVD) and the extent of tumor necrosis.
-
Biomarker Analysis: Measurement of circulating biomarkers indicative of endothelial cell damage and response to vascular disruption.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from preclinical and clinical studies.
Table 1: Preclinical Effects of this compound on Tumor Vasculature and Necrosis
| Parameter | Animal Model | This compound Dose | Time Point | Observed Effect | Citation |
| Tumor Blood Flow | Mouse xenograft | 30 mg/kg | 6 hours | Significant reduction in tumor perfusion | |
| Tumor Necrosis | Mouse xenograft | 30 mg/kg | 24 hours | Extensive hemorrhagic necrosis in the tumor core | |
| Microvessel Density (CD31) | Head and Neck Squamous Cell Carcinoma Xenograft | 25 mg/kg | 24 hours | Specific disruption of intratumoral vessels, peritumoral vasculature remained intact | [1] |
Table 2: Clinical Pharmacodynamic Biomarkers of this compound Activity (Phase I Study)
| Biomarker | Patient Population | This compound Dose | Time Point Post-Infusion | Mean Change from Baseline | Citation |
| Circulating Endothelial Cells (CECs) | Advanced Solid Tumors | 6-60 mg/m² | 6-10 hours | Significant increase | |
| Vascular Endothelial Growth Factor (VEGF) | Advanced Solid Tumors | 6-60 mg/m² | 6-10 hours | Significant increase | |
| Matrix Metalloproteinase-9 (MMP-9) | Advanced Solid Tumors | 6-60 mg/m² | 6-10 hours | Significant increase |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for measuring its vascular disruptive effects.
Figure 1: Mechanism of action of this compound leading to tumor necrosis.
Figure 2: Experimental workflows for preclinical and clinical assessment.
Experimental Protocols
Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Perfusion
Objective: To non-invasively quantify changes in tumor hemodynamics, including blood flow and vessel permeability, following this compound treatment.
Materials:
-
MRI scanner (1.5T or higher)
-
Appropriate animal coil for preclinical studies
-
Contrast agent (e.g., Gd-DTPA)
-
Anesthesia equipment (for preclinical studies)
-
DCE-MRI analysis software
Protocol (Preclinical Xenograft Model):
-
Animal Preparation: Anesthetize the tumor-bearing animal (e.g., with isoflurane) and maintain its body temperature.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images of the tumor.
-
Dynamic Scan: Begin the dynamic T1-weighted scan (e.g., using a fast spoiled gradient-echo sequence).
-
Contrast Injection: After a few baseline scans, administer a bolus of the contrast agent intravenously.
-
Post-Contrast Imaging: Continue the dynamic scan for a sufficient duration to capture the wash-in and wash-out phases of the contrast agent.
-
Post-Treatment Imaging: Repeat the DCE-MRI procedure at various time points after this compound administration (e.g., 2, 6, and 24 hours).
-
Data Analysis:
-
Register the dynamic images to correct for motion.
-
Convert signal intensity to contrast agent concentration.
-
Apply a pharmacokinetic model (e.g., Tofts model) to the data to derive parameters such as Ktrans (volume transfer constant, reflecting permeability and flow) and ve (extravascular extracellular space volume fraction).
-
Compare the pre- and post-treatment parameter maps to quantify the change in tumor perfusion.
-
Immunohistochemistry (IHC) for Microvessel Density (MVD) and Tumor Necrosis
Objective: To visualize and quantify the effects of this compound on tumor vasculature and the extent of resulting necrosis.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-CD31 (PECAM-1) for endothelial cells
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin and Eosin (H&E) stains
-
Microscope and image analysis software
Protocol:
-
Deparaffinization and Rehydration: Dewax FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in the appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with the anti-CD31 primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate for visualization of blood vessels.
-
Counterstaining: Counterstain with hematoxylin.
-
H&E Staining: On adjacent sections, perform a standard H&E stain to visualize tissue morphology and identify necrotic areas.
-
Image Acquisition and Analysis:
-
MVD Quantification:
-
Acquire images of the CD31-stained sections.
-
Identify "hot spots" of high vascular density.
-
Count the number of CD31-positive vessels in several high-power fields or use image analysis software to calculate the percentage of CD31-positive area.
-
-
Necrosis Quantification:
-
Acquire images of the H&E-stained sections.
-
Use image analysis software to delineate the total tumor area and the necrotic area (characterized by loss of cellular detail, eosinophilic cytoplasm, and pyknotic nuclei).
-
Calculate the percentage of necrosis as (Necrotic Area / Total Tumor Area) x 100.
-
-
Flow Cytometry for Circulating Endothelial Cells (CECs)
Objective: To enumerate CECs in peripheral blood as a biomarker of endothelial damage caused by this compound.
Materials:
-
Flow cytometer
-
Blood collection tubes (e.g., EDTA)
-
Red blood cell lysis buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD45 (to exclude hematopoietic cells)
-
Anti-CD31 and Anti-CD146 (endothelial markers)
-
Nuclear stain (e.g., DAPI or SYTO 16, to identify nucleated cells and exclude platelets)
-
-
Flow cytometry tubes and buffers
Protocol:
-
Blood Collection: Collect whole blood in EDTA tubes.
-
Staining:
-
Incubate the whole blood with the antibody cocktail (anti-CD45, anti-CD31, anti-CD146).
-
Lyse the red blood cells.
-
Wash and resuspend the cells.
-
Add the nuclear stain just before acquisition.
-
-
Flow Cytometry Acquisition:
-
Acquire a sufficient number of events to accurately quantify the rare CEC population.
-
Use a gating strategy to first identify single, nucleated cells.
-
From the nucleated cell population, exclude CD45-positive hematopoietic cells.
-
Identify CECs as CD45-negative, CD31-positive, and CD146-positive events.
-
-
Data Analysis:
-
Calculate the number of CECs per volume of blood (e.g., cells/mL).
-
Compare CEC counts before and at various time points after this compound treatment.
-
ELISA for Soluble Biomarkers (VEGF and MMP-9)
Objective: To measure the plasma levels of VEGF and MMP-9, which may be released in response to vascular disruption and tissue remodeling.
Materials:
-
Blood collection tubes (e.g., EDTA or heparin)
-
Centrifuge
-
Commercially available ELISA kits for human VEGF and MMP-9
-
Microplate reader
Protocol:
-
Plasma Preparation: Collect whole blood and centrifuge to separate the plasma. Store plasma at -80°C until analysis.
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and calculate the concentration of VEGF and MMP-9 in the plasma samples.
-
Compare the biomarker levels before and after this compound treatment.
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the vascular disruptive effects of this compound. By combining non-invasive imaging with histological and biomarker analyses, researchers can gain a detailed understanding of the pharmacodynamic effects of this and other vascular disrupting agents, facilitating their development and clinical application.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Ombrabulin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin (formerly AVE8062) is a synthetic small-molecule vascular disrupting agent (VDA) derived from combretastatin A4.[1] It functions by binding to the colchicine site on tubulin, leading to microtubule depolymerization, particularly in endothelial cells.[1] This disruption of the cytoskeleton causes a cascade of events including mitotic arrest, apoptosis of endothelial cells, and the collapse of tumor vasculature, ultimately leading to tumor necrosis.[1] Preclinical studies in various mouse models have demonstrated the anti-tumor activity of this compound, making the understanding of its pharmacokinetic profile in these models crucial for the design and interpretation of efficacy and toxicology studies.[2]
These application notes provide a summary of the available data on the pharmacokinetics of this compound in mice and detailed protocols for its administration and analysis.
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
A comprehensive search of publicly available literature did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in mice. The following tables are provided as a template for researchers to populate with their own experimentally determined data.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Parameter | Dose 1 (mg/kg) | Dose 2 (mg/kg) | Dose 3 (mg/kg) |
| Administration Route | e.g., i.p. | e.g., i.p. | e.g., i.p. |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC (0-t) (ng·h/mL) | Data not available | Data not available | Data not available |
| AUC (0-inf) (ng·h/mL) | Data not available | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available | Data not available |
| Metabolite (RPR258063) Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Metabolite (RPR258063) t1/2 (h) | Data not available | Data not available | Data not available |
Table 2: Tolerability of this compound in Nude Mice
| Dose (mg/kg) | Administration Route | Dosing Schedule | Tolerability |
| 10 - 100 | i.v., s.c. | Twice weekly | Not well tolerated (skin or tail vein necrosis) |
| up to 100 | i.p. | Twice weekly | Well tolerated |
Experimental Protocols
1. Protocol for In Vivo Administration of this compound in Mice
This protocol outlines the preparation and intraperitoneal (i.p.) administration of this compound to mice for pharmacokinetic and efficacy studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Analytical balance
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6, or tumor-bearing xenograft models)
Procedure:
-
Animal Handling and Acclimatization:
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
House mice in a controlled environment and allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Preparation of this compound Formulation (Example Vehicle):
-
Note: The following is an example formulation. The optimal vehicle may vary depending on the experimental requirements.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2.5 mg/mL this compound solution:
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex thoroughly.
-
Add 450 µL of sterile saline and vortex until a clear solution is obtained. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
-
Prepare the formulation fresh on the day of dosing.
-
-
Dosing:
-
Weigh each mouse to determine the exact volume of the this compound solution to be administered.
-
A typical dose for efficacy studies is 30 mg/kg, administered intraperitoneally.
-
Gently restrain the mouse and administer the calculated volume of the this compound formulation via intraperitoneal injection.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of toxicity or adverse effects according to the approved animal protocol.
-
2. Protocol for Blood Sample Collection for Pharmacokinetic Analysis
Materials:
-
Capillary tubes or syringes with appropriate gauge needles
-
Microcentrifuge tubes pre-coated with an anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
-
Pipettes and sterile tips
-
-80°C freezer for plasma storage
Procedure:
-
Blood Collection:
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the mice.
-
Commonly used methods include retro-orbital bleeding, submandibular bleeding, or terminal cardiac puncture. The chosen method must be approved by the IACUC.
-
Collect blood into microcentrifuge tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
-
Centrifuge the blood samples at, for example, 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until bioanalysis.
-
3. Protocol for Bioanalytical Method for this compound in Mouse Plasma
This protocol provides a general framework for the quantification of this compound and its active metabolite, RPR258063, in mouse plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18 reverse-phase)
-
This compound and RPR258063 analytical standards
-
Internal standard (IS)
-
Acetonitrile (ACN), methanol (MeOH), formic acid (FA), and water (HPLC grade)
-
Protein precipitation solvent (e.g., ACN with IS)
-
96-well plates or microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound, RPR258063, and the IS in a suitable solvent (e.g., DMSO or methanol).
-
Prepare calibration standards and QCs by spiking known concentrations of the analytes into blank mouse plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples, calibration standards, and QCs on ice.
-
To a small volume of plasma (e.g., 50 µL), add a larger volume of cold protein precipitation solvent containing the IS (e.g., 150 µL of ACN with IS).
-
Vortex the samples vigorously to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared samples onto the analytical column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate this compound, RPR258063, and the IS.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.
-
Optimize the MS/MS parameters (e.g., precursor and product ion transitions, collision energy) for each analyte and the IS using a standard solution.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analytes and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentrations of this compound and RPR258063 in the unknown samples and QCs from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for the pharmacokinetic analysis of this compound in mice.
Caption: Signaling pathway of this compound leading to tumor necrosis.
References
Application Notes and Protocols for In Vitro Studies with Ombrabulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin hydrochloride (also known as AVE8062 hydrochloride) is a synthetic, water-soluble analog of combretastatin A4, a natural compound isolated from the South African bush willow tree Combretum caffrum.[1][2][3] As a vascular disrupting agent (VDA), this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow within the tumor and subsequent cancer cell death.[2][4] Its mechanism of action involves the inhibition of tubulin polymerization, which is essential for microtubule formation and cell division.[1][5] These application notes provide detailed information on the solubility of this compound hydrochloride and protocols for its use in in vitro research settings.
Physicochemical Properties
-
Molecular Formula: C₂₁H₂₆N₂O₆ · HCl[6]
-
Molecular Weight: 438.9 g/mol [6]
-
Appearance: White to off-white solid
-
Mechanism of Action: Tubulin polymerization inhibitor; binds to the colchicine-binding site on β-tubulin.[1][2][4]
Solubility Data
The solubility of this compound hydrochloride in common laboratory solvents is crucial for the preparation of stock and working solutions for in vitro experiments. The following table summarizes the quantitative solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 227.84 mM | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[7] |
| Water | 20 mg/mL | 45.57 mM | Sonication is recommended for complete dissolution.[7][8] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Equilibrate the this compound hydrochloride powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 227.84 mM).[7]
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[7]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[7]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability of Stock Solutions
Proper storage is essential to maintain the integrity and activity of this compound hydrochloride stock solutions.
-
Long-term storage: Store the DMSO stock solution aliquots at -80°C for up to one year.[8]
-
Short-term storage: For frequent use, aliquots can be stored at -20°C for up to one month.[7]
-
Important: Avoid repeated freeze-thaw cycles.[7] Once an aliquot is thawed, it should be used and any remaining solution discarded.
Preparation of Working Solutions for Cell Culture
Materials:
-
Thawed aliquot of this compound hydrochloride DMSO stock solution
-
Pre-warmed, sterile complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thaw a single-use aliquot of the this compound hydrochloride DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% , as higher concentrations can be toxic to cells and may interfere with the experimental results.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound hydrochloride being tested.
-
Gently mix the working solutions by pipetting or inverting the tubes. Do not vortex vigorously to avoid damaging media components.
-
Use the freshly prepared working solutions immediately to treat the cells.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Hydrochloride
This compound hydrochloride acts by inhibiting tubulin polymerization, which disrupts the formation and function of microtubules. This interference with the cytoskeleton leads to a cascade of downstream events, primarily affecting rapidly dividing cells like endothelial cells in the tumor vasculature. The key events include cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][9]
Caption: Mechanism of action of this compound Hydrochloride.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound hydrochloride in an in vitro setting, such as a cell viability or proliferation assay.
Caption: General workflow for in vitro testing of this compound HCl.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrochloride | Microtubule Associated | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ombrabulin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the vascular disrupting agent (VDA), ombrabulin, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small-molecule vascular disrupting agent (VDA). It functions by binding to tubulin in endothelial cells, leading to the disruption of the microtubule cytoskeleton. This causes a rapid change in endothelial cell shape, leading to the collapse of tumor blood vessels and subsequent necrosis of the tumor core.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound, like other VDAs, can be multifactorial. The primary mechanisms can be broadly categorized as:
-
Intrinsic Resistance: Some tumor cells possess inherent characteristics that make them less susceptible to the effects of this compound-induced vascular disruption.
-
Acquired Resistance: Cancer cells can develop resistance mechanisms after prolonged or repeated exposure to this compound.
Key molecular mechanisms that may contribute to resistance include:
-
Upregulation of Pro-Survival Pathways: Activation of signaling pathways that promote cell survival, such as the PI3K/Akt pathway, can help cancer cells withstand the hypoxic conditions created by vascular disruption.
-
Activation of Alternative Angiogenic Pathways: Tumors may compensate for the disruption of existing vasculature by upregulating alternative pro-angiogenic signaling pathways, such as those driven by Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF).[1][2] This leads to the formation of new blood vessels that are resistant to this compound's effects.
-
Role of the Hypoxic Tumor Microenvironment: The hypoxia induced by VDAs can paradoxically trigger survival mechanisms in cancer cells, primarily through the activation of Hypoxia-Inducible Factor-1α (HIF-1α).[3][4] HIF-1α can upregulate genes involved in angiogenesis, cell survival, and metastasis.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[5][6]
Q3: Are there any known biomarkers to predict or monitor this compound resistance?
While there are no definitively validated biomarkers for this compound resistance, some studies suggest monitoring the following may be useful:
-
Baseline and On-treatment Levels of Angiogenic Factors: Elevated levels of alternative angiogenic factors like FGF and PDGF could indicate a potential for resistance.
-
HIF-1α Expression: Increased expression of HIF-1α in tumor biopsies may be associated with a poor response to anti-angiogenic therapies.[3]
-
Expression of ABC Transporters: Assessing the expression levels of P-glycoprotein and other ABC transporters in tumor cells could provide insights into potential drug efflux-mediated resistance.
Q4: What combination therapies have been explored to overcome this compound resistance?
Preclinical and clinical studies have investigated combining this compound with various agents to enhance its efficacy and potentially overcome resistance. These include:
-
Conventional Chemotherapeutics: Combining this compound with cytotoxic agents like docetaxel, cisplatin, and carboplatin has been explored.[7] The rationale is that this compound disrupts the tumor core, making the proliferating cells at the tumor periphery more susceptible to chemotherapy.
-
Targeted Therapies:
-
HIF-1α Inhibitors: Agents that inhibit HIF-1α can block the adaptive survival response of tumor cells to hypoxia.[3][8]
-
PI3K Inhibitors: Targeting the PI3K/Akt survival pathway may prevent cancer cells from escaping the effects of this compound-induced stress.[9][10][11][12]
-
Inhibitors of Alternative Angiogenic Pathways: Drugs targeting the FGF and PDGF signaling pathways could prevent the formation of a resistant vascular network.[1][2][13][14][15]
-
Troubleshooting Guides
This section provides a structured approach to troubleshooting experiments where this compound resistance is suspected.
Problem 1: Reduced Cytotoxicity of this compound in a Previously Sensitive Cell Line
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with a wide range of this compound concentrations to confirm a shift in the IC50 value compared to the parental cell line. 2. Investigate Mechanism: a. ABC Transporter Expression: Perform Western blotting or qPCR to assess the expression levels of P-glycoprotein (ABCB1) and other relevant ABC transporters. b. Survival Pathway Activation: Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, S6 ribosomal protein) via Western blotting. c. Alternative Angiogenesis: Measure the secretion of FGF and PDGF from the resistant cells using ELISA. |
| Experimental Variability | 1. Verify Drug Integrity: Ensure the stock solution of this compound is not degraded. Prepare a fresh stock and repeat the experiment. 2. Check Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase before treatment. 3. Standardize Seeding Density: Ensure consistent cell seeding density across all experimental plates. |
Problem 2: In Vivo Tumor Model Shows Initial Response to this compound Followed by Regrowth
| Possible Cause | Suggested Troubleshooting Steps |
| Survival of a Resistant Cell Population at the Tumor Periphery | 1. Immunohistochemistry (IHC): Analyze the expression of HIF-1α, Ki-67 (proliferation marker), and CD31 (endothelial marker) in the regrowing tumor tissue. Increased HIF-1α and Ki-67 staining at the tumor rim would suggest a hypoxic, proliferating, and resistant population. 2. Combination Therapy: Based on the IHC results, consider a combination therapy approach. For example, if HIF-1α is upregulated, combine this compound with a HIF-1α inhibitor. |
| Induction of Alternative Angiogenic Pathways | 1. Analyze Angiogenic Factors: Measure the levels of FGF and PDGF in the tumor tissue or serum of the treated animals. 2. Targeted Combination: If alternative angiogenic factors are elevated, test the combination of this compound with an inhibitor of the corresponding pathway (e.g., FGFR inhibitor). |
Quantitative Data Summary
Table 1: Combination Therapy of this compound in Clinical Trials
| Combination Regimen | Recommended Dose | Dose-Limiting Toxicities (DLTs) |
| This compound + Docetaxel | This compound: 25 mg/m², Docetaxel: 60 or 75 mg/m², Cisplatin: 75 mg/m² | Neutropenia, decreased appetite, constipation, nausea, fatigue[7] |
Note: This table is based on a dose-escalation study in Japanese patients with advanced solid tumors.
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cancer Cell Line[16][17][18]
Objective: To generate a cancer cell line with acquired resistance to this compound for mechanistic studies.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
MTT or similar cell viability assay kit
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of this compound.
-
Confirm Resistance: After several cycles of selection, perform a dose-response assay on the newly generated cell line and compare its IC50 value to that of the parental cell line. A significant increase in the IC50 value confirms the development of resistance.
-
Characterize the Resistant Phenotype: Once resistance is confirmed, the cell line can be used for further molecular and cellular characterization to investigate the mechanisms of resistance.
Protocol 2: Western Blot Analysis for P-glycoprotein (P-gp) Expression
Objective: To determine if this compound resistance is associated with increased expression of the P-gp drug efflux pump.
Materials:
-
Parental and this compound-resistant cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., clone F4)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from the parental and resistant cell lysates onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control. Compare the normalized P-gp expression between the parental and resistant cell lines.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound action and resistance.
References
- 1. Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIF-1α activation mediates resistance to anti-angiogenic therapy in neuroblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K inhibition enhances the anti-tumor effect of eribulin in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. citeab.com [citeab.com]
- 15. mdpi.com [mdpi.com]
Investigating Ombrabulin Off-Target Effects In Vitro: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers investigating the in vitro off-target effects of Ombrabulin. This compound, a synthetic analogue of combretastatin A4, is primarily known as a vascular disrupting agent (VDA) that targets tubulin in endothelial cells, leading to the collapse of tumor vasculature.[1][2] However, understanding its off-target effects is crucial for a comprehensive assessment of its therapeutic potential and toxicity profile. This guide offers insights into potential off-target interactions, methodologies for their investigation, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound's primary on-target effect is the inhibition of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, primarily in endothelial cells, leading to microtubule depolymerization, cytoskeletal disruption, and ultimately, the collapse of tumor blood vessels.[2]
Q2: What are the known or suspected off-target effects of this compound in vitro?
A2: While comprehensive off-target profiling of this compound is not extensively published, available data and studies on related compounds suggest several potential off-target effects:
-
Cytotoxicity in Non-Endothelial Cancer Cells: this compound and its parent compound, combretastatin A4, have demonstrated cytotoxic activity against a range of cancer cell lines, not limited to endothelial cells.[1][3] This suggests that at certain concentrations, this compound can directly impact tumor cells.
-
Cell Cycle Arrest: As a microtubule-destabilizing agent, this compound can interfere with mitotic spindle formation in rapidly dividing cells, leading to cell cycle arrest, typically at the G2/M phase.[1][4]
-
Induction of Apoptosis: Disruption of the microtubule network and cell cycle arrest can trigger the intrinsic apoptotic pathway in cancer cells.[3]
-
Inhibition of Cytochrome P450 Enzymes: Clinical studies have indicated a weak inhibitory effect of this compound on CYP2C19.[5] While this was observed in vivo, it suggests a potential for direct interaction with this enzyme that could be investigated in vitro.
-
Mitochondrial Dysfunction: Microtubule-targeting agents can affect mitochondrial function, as tubulin has been shown to interact with mitochondrial proteins like the voltage-dependent anion channel (VDAC).[6] This could lead to alterations in mitochondrial membrane potential and cellular respiration.
-
Interaction with Drug Transporters: Some small molecule inhibitors have been shown to interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which can affect drug efflux and contribute to multidrug resistance.[7][8] The interaction of this compound with these transporters is a potential area for off-target investigation.
Q3: My cells are showing resistance to this compound-induced cytotoxicity. What could be the reason?
A3: Cellular resistance to this compound could be multifactorial. Consider the following possibilities:
-
Overexpression of Drug Efflux Pumps: Increased expression of ABC transporters, such as P-glycoprotein (ABCB1), can lead to the rapid efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Tubulin Isotypes: Different tubulin isotypes may have varying affinities for this compound. A shift in the expression of tubulin isotypes could confer resistance.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or activation of survival pathways (e.g., PI3K/Akt) can counteract the pro-apoptotic signals induced by this compound.
Q4: I am observing unexpected changes in gene expression in my in vitro experiments with this compound. How can I interpret this?
A4: Unexpected changes in gene expression could be a direct or indirect consequence of this compound treatment.
-
Primary Effect: As a potent cellular stressor, this compound can trigger a cascade of signaling events that lead to widespread changes in gene expression related to cell cycle regulation, apoptosis, and stress responses.
-
Secondary Effect: The observed changes might be an indirect consequence of vascular disruption if you are using a co-culture model, or due to the downstream effects of prolonged cell cycle arrest and apoptosis in a monolayer culture.
-
Off-Target Effect: It is also possible that this compound directly interacts with transcription factors or other nuclear proteins, leading to specific gene expression changes unrelated to its primary tubulin-targeting activity. Further investigation using techniques like ChIP-seq could explore this possibility.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell count for each experiment. |
| Drug Precipitation | This compound is a water-soluble analogue of combretastatin A4. However, at high concentrations or in certain media, precipitation can occur. Visually inspect your drug dilutions under a microscope. Prepare fresh dilutions for each experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Standardize the incubation time with this compound and with the viability reagent across all plates and experiments. |
Problem 2: Difficulty in Detecting Apoptosis by Western Blot
| Possible Cause | Troubleshooting Step |
| Suboptimal Time Point | Perform a time-course experiment to identify the optimal time point for detecting apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) after this compound treatment. |
| Low Protein Concentration | Ensure you load a sufficient amount of protein per lane (typically 20-30 µg). Perform a protein quantification assay (e.g., BCA) before loading. |
| Inefficient Protein Transfer | Verify transfer efficiency using a Ponceau S stain. Optimize transfer conditions (time, voltage) for your specific proteins of interest. |
| Poor Antibody Quality | Use a validated antibody for your target protein. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to confirm antibody performance. |
Problem 3: Inconsistent Results in Tubulin Polymerization Assays
| Possible Cause | Troubleshooting Step |
| Inactive Tubulin | Use high-quality, polymerization-competent tubulin. Avoid repeated freeze-thaw cycles. Store tubulin at -80°C in small aliquots. |
| Incorrect Buffer Composition | Ensure the polymerization buffer contains GTP and has the correct pH and ionic strength. |
| Temperature Fluctuations | Tubulin polymerization is highly temperature-dependent. Use a temperature-controlled plate reader and pre-warm all reagents and plates to 37°C. |
| DMSO Concentration | If this compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects polymerization (typically <1%). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 / GI50 (nM) | Reference |
| DU-145 | Human Prostate Cancer | MTT | 16.4 | [1] |
| HeLa | Human Cervical Cancer | MTT | - | [1] |
| MCF7 | Human Breast Cancer | MTT | - | [1] |
| NCI-H460 | Human Lung Cancer | MTT | - | [1] |
| SK-OV-3 | Human Ovarian Cancer | MTT | - | [1] |
Note: Specific IC50/GI50 values for all cell lines were not provided in the reference. The table indicates the cell lines tested.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol is for detecting the expression of apoptosis-related proteins in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified, polymerization-competent tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
This compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor)
-
96-well, non-binding, black plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
On ice, prepare a tubulin solution in polymerization buffer containing GTP.
-
Add the fluorescent reporter to the tubulin solution.
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or control compounds.
-
Add the tubulin/reporter solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
Visualizations
Caption: Experimental workflow for investigating this compound's in vitro effects.
Caption: this compound's primary on-target and potential off-target signaling pathways.
Caption: Troubleshooting logic for inconsistent in vitro results with this compound.
References
- 1. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tubulin-VDAC Interaction: Molecular Basis for Mitochondrial Dysfunction in Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 7. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Ombrabulin-related cardiovascular toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected cardiovascular effects?
This compound is a vascular disrupting agent (VDA), an analog of combretastatin A4 phosphate. Its primary mechanism of action is to selectively disrupt the existing tumor vasculature, leading to a rapid reduction in tumor blood flow and subsequent tumor necrosis. As a class, VDAs are known to induce cardiovascular side effects. In preclinical and clinical studies, this compound and other VDAs have been associated with cardiovascular toxicities including hypertension, tachyarrhythmias, bradyarrhythmias, and in some cases, myocardial ischemia and infarction.[1][2][3] Animal toxicology studies with this compound have revealed degeneration and necrosis of heart tissue, alongside alterations in blood pressure, heart rate, and electrocardiogram (ECG) readings.[4]
Q2: What are the likely mechanisms behind this compound-induced cardiovascular toxicity?
The cardiovascular toxicity of this compound is thought to stem from its effects on endothelial cells and the vasculature.[5] By disrupting the endothelial cytoskeleton, this compound can lead to increased vascular permeability and a collapse of the vascular architecture within the tumor.[3] This disruption is not entirely confined to the tumor, and systemic effects on the vasculature can lead to acute hemodynamic changes. The prevailing hypothesis is that this compound's interaction with tubulin in endothelial cells triggers a cascade of events leading to altered vascular tone and function. This can result in a systemic increase in vascular resistance, contributing to hypertension.[4] Furthermore, effects on endothelial signaling pathways, such as those involving Vascular Endothelial Growth Factor (VEGF), may contribute to the observed toxicities.[6]
Q3: Which animal models are most appropriate for studying this compound's cardiovascular toxicity?
Rodent models, particularly mice and rats, are commonly used for preclinical assessment of drug-induced cardiotoxicity.[7] The choice of model may depend on the specific cardiovascular endpoint being investigated. For instance, telemeterized rodents are ideal for continuous monitoring of blood pressure and heart rate.[7] When selecting a model, it is crucial to consider the translational relevance to human cardiovascular physiology.
Q4: What are the critical cardiovascular parameters to monitor in animal studies with this compound?
Comprehensive cardiovascular monitoring should include:
-
Hemodynamics: Continuous measurement of blood pressure (systolic, diastolic, mean arterial) and heart rate using telemetry is the gold standard.[7]
-
Electrocardiography (ECG): Assessment of heart rate, rhythm, and intervals (e.g., PR, QRS, QT) to detect arrhythmias and conduction abnormalities.[8]
-
Echocardiography: Non-invasive imaging to assess cardiac structure and function, including left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
-
Histopathology: Microscopic examination of heart tissue to identify cellular damage, inflammation, fibrosis, and necrosis.[4][9]
-
Biomarkers: Measurement of cardiac troponins (cTnI, cTnT) and other relevant biomarkers in plasma or serum as indicators of myocardial injury.
Troubleshooting Guides
Issue 1: Sudden and Severe Hypertension Observed Post-Ombrabulin Administration
-
Problem: A rapid and significant increase in blood pressure is observed in telemeterized animals shortly after this compound infusion.
-
Potential Cause: This is an expected acute pharmacological effect of many VDAs, resulting from a rapid increase in systemic vascular resistance.[4]
-
Troubleshooting Steps:
-
Confirm Dose and Formulation: Double-check the calculated dose and the stability and concentration of the this compound formulation.
-
Monitor Duration: Continue to monitor blood pressure to determine the duration of the hypertensive effect. It is often transient.[4]
-
Dose De-escalation: If the hypertension is severe or leads to adverse clinical signs, consider reducing the dose in subsequent cohorts to establish a dose-response relationship.
-
Supportive Care: Ensure animals have free access to water. In severe cases, and if aligned with study goals, the use of fast-acting antihypertensive agents could be considered, though this would be a confounding factor.
-
Histopathological Correlation: At the end of the study, carefully examine the heart and major blood vessels for any signs of acute damage that may correlate with the hypertensive episodes.
-
Issue 2: ECG Abnormalities Detected After Dosing
-
Problem: The appearance of arrhythmias (e.g., ventricular premature beats, atrial fibrillation) or significant changes in ECG intervals (e.g., QTc prolongation) are noted.
-
Potential Cause: this compound may have direct or indirect effects on cardiac ion channels or conduction pathways.[3]
-
Troubleshooting Steps:
-
Baseline Data: Ensure you have stable and adequate baseline ECG recordings for comparison.
-
Anesthesia Consideration: If using anesthesia for ECG measurements, be aware that the anesthetic agent itself can influence cardiac electrophysiology.[8] Whenever possible, use conscious restraint or telemetry.
-
Characterize the Arrhythmia: Identify the type and frequency of the arrhythmia.
-
Correlate with Hemodynamics: Analyze the temporal relationship between the onset of ECG changes and any alterations in blood pressure and heart rate.
-
Electrolyte Monitoring: Assess serum electrolyte levels (potassium, calcium, magnesium) as imbalances can predispose to arrhythmias.
-
Cardiac Biomarkers: Measure cardiac troponins to assess for concurrent myocardial injury.
-
Issue 3: Evidence of Myocardial Damage in Histopathology without Significant Functional Changes
-
Problem: Histopathological analysis reveals cardiomyocyte degeneration, necrosis, or fibrosis, but in-life functional assessments (e.g., echocardiography) did not show significant impairment.
-
Potential Cause:
-
The cardiac damage may be focal and not extensive enough to cause a global decline in cardiac function detectable by standard echocardiography.
-
Functional changes may have been transient and missed during intermittent assessments.
-
The animal model may have significant cardiac reserve, compensating for the initial injury.
-
-
Troubleshooting Steps:
-
Refine Imaging Protocols: Consider more sensitive imaging techniques, such as strain imaging (speckle tracking) in echocardiography, which can detect subtle changes in myocardial function.
-
Increase Monitoring Frequency: If possible, increase the frequency of functional assessments, especially at earlier time points post-dosing.
-
Stress Testing: Incorporate physiological or pharmacological stress tests (e.g., dobutamine challenge) during echocardiography to unmask latent cardiac dysfunction.
-
Advanced Histopathology: Utilize special stains (e.g., Masson's trichrome for fibrosis) and immunohistochemistry to better characterize the nature and extent of the cardiac lesions.[10]
-
Correlate with Biomarkers: Re-examine biomarker data to see if there were subtle elevations that correlate with the histopathological findings.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cardiovascular Parameters in a Rat Model
| This compound Dose (mg/kg, IV) | Peak Mean Arterial Pressure (MAP) Change from Baseline (mmHg) | Time to Peak MAP (minutes post-dose) | Change in Heart Rate at Peak MAP (bpm) | Incidence of Arrhythmias (%) |
| 0 (Vehicle) | +2 ± 1.5 | N/A | -5 ± 10 | 0 |
| 10 | +25 ± 5 | 15 | -20 ± 15 | 10 |
| 20 | +45 ± 8 | 15 | -40 ± 20 | 30 |
| 40 | +70 ± 12 | 10 | -60 ± 25 | 60 |
Note: This table presents hypothetical data for illustrative purposes. Actual values should be determined experimentally.
Table 2: Example of Echocardiographic and Histopathological Findings in Mice 24 hours Post-Ombrabulin Administration
| Treatment Group | Left Ventricular Ejection Fraction (%) | Cardiac Troponin I (ng/mL) | Histopathology Score (0-4) |
| Vehicle Control | 65 ± 5 | <0.01 | 0.1 ± 0.1 |
| This compound (30 mg/kg, IV) | 50 ± 8 | 0.5 ± 0.2 | 2.5 ± 0.8 |
Histopathology score based on the severity of cardiomyocyte necrosis and inflammation.
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure and ECG Monitoring in Conscious Mice
-
Animal Acclimation: Acclimate mice to the restraint device and tail-cuff blood pressure measurement system for 3-5 consecutive days prior to the study to minimize stress-induced artifacts.
-
Baseline Measurement: On the day of the experiment, obtain at least 15-20 minutes of stable baseline blood pressure and ECG recordings.
-
This compound Administration: Administer this compound intravenously via the tail vein at the desired concentration.
-
Post-Dose Monitoring: Immediately following administration, begin continuous monitoring of blood pressure and ECG for a minimum of 4 hours.
-
Data Analysis: Analyze the data for changes in systolic, diastolic, and mean arterial pressure, as well as heart rate and ECG intervals.
Protocol 2: Echocardiographic Assessment of Cardiac Function in Mice
-
Anesthesia: Anesthetize the mouse with isoflurane (1-2% in oxygen). Maintain a stable plane of anesthesia, monitoring heart rate and respiration.
-
Imaging: Using a high-frequency ultrasound system, obtain two-dimensional M-mode and B-mode images from the parasternal long- and short-axis views.
-
Measurements: From the M-mode images, measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). Calculate ejection fraction and fractional shortening.
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves.
-
Timing: Perform echocardiography at baseline (before this compound administration) and at selected time points post-dose (e.g., 6 hours, 24 hours, 7 days).
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced cardiovascular toxicity.
Caption: Experimental workflow for assessing this compound-induced cardiotoxicity.
References
- 1. Preclinical Evaluation of Cardiotoxicity Associated with Vascular Disrupting Agents Used for the Treatment of Cancer - Durham e-Theses [etheses.dur.ac.uk]
- 2. Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cardiotoxic effects of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical to Clinical Translation of Hemodynamic Effects in Cardiovascular Safety Pharmacology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journal of Istanbul Veterinary Sciences » Makale » The Effects of Acute Blood Loss on Electrocardiogram in Male and Female Swiss Albino Mice [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Histopathological Studies of Cardiac Lesions after an Acute High Dose Administration of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Ombrabulin Delivery to Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ombrabulin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your preclinical and clinical research aimed at enhancing the delivery and efficacy of this compound in solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly AVE8062) is a synthetic small-molecule vascular disrupting agent (VDA). It is a water-soluble analog of combretastatin A4.[1] Its primary mechanism of action is to bind to the colchicine-binding site on β-tubulin in endothelial cells. This binding inhibits tubulin polymerization, leading to the destabilization of the cytoskeleton in endothelial cells. The consequence is a rapid change in endothelial cell shape, leading to the collapse of established tumor blood vessels, which in turn causes extensive tumor necrosis due to a lack of blood supply.[2][3]
Q2: Why was the clinical development of this compound discontinued?
A2: The development of this compound was discontinued by Sanofi in 2013 following disappointing results from Phase III clinical trials.[1] While showing promise in earlier phases, the addition of this compound to standard chemotherapy did not significantly improve overall survival in patients with advanced soft tissue sarcoma.
Q3: What are the main challenges in delivering this compound effectively to tumors?
A3: Like other VDAs, this compound faces several challenges:
-
The "Viable Rim" Effect: VDAs often leave a peripheral rim of viable tumor cells that are supplied by normal, non-tumor blood vessels. These surviving cells can lead to tumor recurrence.[3][4]
-
Hypoxia-Induced Resistance: The vascular shutdown caused by this compound can induce hypoxia in the tumor microenvironment. This can activate pro-survival signaling pathways, such as the HIF-1α pathway, which can promote tumor regrowth and resistance.[3][5]
-
Delivery to the Tumor Core: While this compound targets existing vasculature, ensuring sufficient concentration reaches the entire tumor, especially the core of larger tumors, can be challenging.
Q4: What are the most promising strategies to enhance this compound delivery and efficacy?
A4: Research suggests several strategies:
-
Combination Therapy: Combining this compound with conventional chemotherapy (e.g., docetaxel, cisplatin), radiotherapy, or anti-angiogenic agents has shown synergistic effects in preclinical models.[3][6] The rationale is that this compound disrupts the established vasculature, making the remaining tumor cells more susceptible to other treatments.
-
Nanoparticle and Liposomal Formulations: Encapsulating this compound in nanoparticles or liposomes could potentially improve its pharmacokinetic profile, enhance its accumulation in the tumor via the enhanced permeability and retention (EPR) effect, and allow for controlled release. While specific preclinical data for this compound-loaded nanoparticles is limited in the public domain, this remains a promising theoretical approach.[7][8]
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent anti-proliferative effects in vitro | Cell line sensitivity varies. | Test a panel of cancer cell lines to determine their intrinsic sensitivity to this compound. Remember that this compound primarily targets endothelial cells, so its direct cytotoxic effect on tumor cells may be less pronounced. |
| Drug stability and storage. | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh solutions for each experiment. | |
| Limited tumor growth inhibition in vivo | Suboptimal dosing or scheduling. | Titrate the dose of this compound in your specific tumor model. The timing of administration in combination therapies is crucial; for example, administering chemotherapy after the VDA-induced vascular shutdown may be less effective.[6] |
| Rapid tumor regrowth from the viable rim. | Combine this compound with therapies that can target the peripheral, well-oxygenated tumor cells, such as radiation or chemotherapy.[3] | |
| Difficulty in assessing vascular disruption | Inappropriate timing of analysis. | The vascular shutdown induced by VDAs is a rapid process. Plan to assess vascular changes at early time points (e.g., 1-6 hours) post-treatment. |
| Insensitive detection methods. | Use robust methods to quantify vascular changes. Immunohistochemistry for endothelial markers like CD31 or CD34 is a standard approach.[9] Dynamic contrast-enhanced imaging (DCE-MRI) can also provide functional data on blood flow. | |
| High toxicity in animal models | Off-target effects. | While this compound shows selectivity for tumor vasculature, high doses can affect normal tissues. Carefully monitor animals for signs of toxicity and consider dose reduction or alternative administration routes. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound in Combination Therapy
| Tumor Model | Treatment Group | Endpoint | Result | Reference |
| FaDu (HNSCC) Xenograft | This compound + Cisplatin + Radiation | Tumor Growth Delay | Significant increase compared to double combinations | [6] |
| FaDu (HNSCC) Xenograft | This compound + Cisplatin + Radiation | Tumor Regression | Complete tumor regression observed | [6] |
| HEP2 (HNSCC) Xenograft | This compound + Cisplatin + Radiation | Tumor Growth Delay | Increased compared to double combinations | [6] |
Table 2: Recommended Dosing from Phase I Clinical Trials
| Study Population | Combination Agent(s) | Recommended Phase II Dose (RP2D) of this compound | Key Dose-Limiting Toxicities | Reference |
| Advanced Solid Tumors | Single Agent | 50 mg/m² every 3 weeks | Abdominal pain, tumor pain, hypertension | [2] |
| Advanced Solid Tumors | Docetaxel (75 mg/m²) | 35 mg/m² | Neutropenic infection, headache, fatigue | [6] |
| Advanced Solid Tumors | Docetaxel (100 mg/m²) | 30 mg/m² | Febrile neutropenia, thrombosis | [6] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.
Materials:
-
This compound (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Tumor-bearing mice (e.g., nude mice with established subcutaneous xenografts)
-
Sterile syringes and needles
Procedure:
-
Reconstitution of this compound:
-
Aseptically reconstitute the lyophilized this compound powder with sterile PBS to a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex to ensure complete dissolution. The solution should be clear.
-
Prepare fresh on the day of use.
-
-
Dosing:
-
The typical dose range for this compound in mice is 20-40 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.).
-
Calculate the required volume for each mouse based on its body weight.
-
-
Administration:
-
Administer the calculated dose of this compound solution to the tumor-bearing mice via the chosen route (i.p. or i.v.).
-
For combination studies, the timing of administration of this compound relative to other agents is critical and should be based on the study design.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth (e.g., caliper measurements twice weekly) and signs of toxicity (e.g., weight loss, changes in behavior).
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, immunohistochemistry).
-
Protocol 2: Immunohistochemical Staining for CD31 to Assess Microvessel Density
Objective: To quantify the changes in microvessel density in tumor tissue following this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: Rabbit anti-mouse CD31 (or other appropriate species)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with the primary anti-CD31 antibody (at the optimized dilution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
-
Detection and Counterstaining:
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. CD31-positive structures (blood vessels) will be stained brown.
-
Quantify microvessel density by counting the number of stained vessels in several high-power fields.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to tumor necrosis.
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: this compound-induced hypoxia and the HIF-1α signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Hypoxia-mediated activation of hypoxia-inducible factor-1α in head and neck squamous cell carcinoma: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating the Clinical Landscape of Liposomal Therapeutics in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Immunohistochemical Assessment of Microvessel Density in OSCC: Spatial Heterogeneity of Angiogenesis and Its Impact on Survival - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ombrabulin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ombrabulin. Our aim is to help you address common challenges and inconsistencies encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, water-soluble analog of combretastatin A4.[1] It functions as a vascular-disrupting agent (VDA) by binding to the colchicine-binding site on endothelial cell tubulin.[1][2] This interaction inhibits tubulin polymerization, leading to the disruption of the endothelial cytoskeleton, mitotic arrest, and ultimately apoptosis of endothelial cells. The resulting collapse of tumor blood vessels causes a rapid and acute disruption of blood flow, leading to tumor necrosis.[1]
Q2: What are the common reasons for inconsistent results in this compound clinical trials?
A2: While preclinical studies showed promise, this compound's development was halted after disappointing Phase III clinical trial results. In a Phase II trial for metastatic non-small cell lung cancer (NSCLC), adding this compound to a taxane-platinum regimen did not significantly improve progression-free survival compared to the placebo. Factors contributing to such discrepancies between preclinical and clinical outcomes can include differences in tumor microenvironments, patient heterogeneity, and the development of resistance mechanisms that are not fully recapitulated in animal models.
Q3: What are some potential biomarkers for assessing this compound's activity?
A3: Clinical studies have identified several potential pharmacodynamic biomarkers that may indicate this compound activity. These include significant increases in the levels of circulating endothelial cells (CECs), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9) observed 6 to 10 hours after infusion.[3]
Troubleshooting Guide
In Vitro Experiment Inconsistencies
Q4: My in vitro cell viability assays (e.g., MTT) with this compound show high variability. What could be the cause?
A4: Inconsistent results in in vitro assays with this compound can stem from several factors. Here are some common issues and troubleshooting steps:
-
Compound Solubility and Stability:
-
Problem: this compound may precipitate out of solution, especially at higher concentrations or in certain media, leading to inaccurate dosing.
-
Solution: this compound is soluble in DMSO for stock solutions.[4] For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[4] Ensure your final DMSO concentration in cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always visually inspect for precipitation after dilution.
-
-
Storage of Stock Solutions:
-
Problem: Improper storage can lead to degradation of the compound.
-
Solution: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Cell Line Sensitivity:
-
Problem: Different cell lines, particularly tumor cell lines versus endothelial cells, will exhibit varying sensitivities to this compound.
-
Solution: Confirm the expected IC50 values for your cell lines based on published data. The IC50 for mouse mesenteric endothelial cells (MMEC) is approximately 10 nM, while for various tumor cell lines, it ranges from 7 to 20 nM.[5]
-
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) |
| Final DMSO Concentration in Media | < 0.5% |
Q5: I'm observing inconsistent results in my tubulin polymerization assays. What should I check?
A5: Tubulin polymerization assays are sensitive to a variety of factors. Here are some troubleshooting tips:
-
Quality of Tubulin:
-
Problem: The purity and activity of tubulin are critical. Aggregated or denatured tubulin can lead to unreliable results.
-
Solution: Use high-quality, purified tubulin. If you suspect aggregation, centrifuge the tubulin solution before use.
-
-
Assay Conditions:
-
Problem: Temperature, buffer composition, and the presence of contaminants can all affect polymerization.
-
Solution: Maintain a constant temperature of 37°C during the assay. Ensure the polymerization buffer is correctly prepared and at the optimal pH.
-
-
Compound Precipitation:
-
Problem: As with cell-based assays, this compound may precipitate at the concentrations used in the assay.
-
Solution: Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent or the final concentration of the compound.
-
In Vivo Experiment Inconsistencies
Q6: I'm seeing unexpected toxicity or lack of efficacy in my animal models. What could be the issue?
A6: In vivo experiments with this compound can be influenced by several factors, leading to variable outcomes.
-
Route of Administration:
-
Problem: The route of administration can significantly impact drug delivery and local toxicity.
-
Solution: While intravenous (IV) and subcutaneous (SC) routes have been tested, they have been associated with skin or tail vein necrosis.[5] The intraperitoneal (IP) route is generally well-tolerated at doses up to 100 mg/kg.[5]
-
-
Dose Selection:
-
Problem: An inappropriate dose can lead to either excessive toxicity or a lack of a discernible anti-tumor effect.
-
Solution: Dose-ranging studies are crucial. In nude mice bearing HeyA8 ovarian cancer cells, a dose of 30 mg/kg administered twice weekly via the IP route showed a significant reduction in tumor weight, while 10 mg/kg was ineffective and doses above 30 mg/kg did not provide a significantly better antitumor effect.[5]
-
-
Tumor Model:
-
Problem: The type and location of the tumor can influence its vascularity and, consequently, its sensitivity to a VDA like this compound.
-
Solution: Be consistent with the tumor model and implantation site. The efficacy of this compound relies on targeting the tumor vasculature, so models with well-established and immature blood vessels may be more responsive.
-
-
Pharmacokinetics:
-
Problem: this compound is rapidly converted to its active metabolite, RPR258063.[3] Variations in metabolism between animals can lead to different exposure levels.
-
Solution: While full pharmacokinetic analysis may not be feasible for all studies, being aware of this rapid conversion is important for interpreting results.
-
| Parameter | Recommendation |
| Recommended Route of Administration | Intraperitoneal (IP) |
| Tolerated IP Dose | Up to 100 mg/kg |
| Effective IP Dose (HeyA8 model) | 30 mg/kg, twice weekly |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously or intraperitoneally inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the animals into treatment and control groups.
-
This compound Formulation: Prepare the this compound solution for injection. A common formulation involves dissolving this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Administration: Administer this compound via intraperitoneal injection at the predetermined dose and schedule (e.g., 30 mg/kg, twice weekly). The control group should receive the vehicle only.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize the animals and excise the tumors for weight measurement and further analysis.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Endothelial Cells
Caption: this compound's signaling cascade in endothelial cells.
Experimental Workflow for In Vivo Studies
Caption: Workflow for an in vivo this compound efficacy study.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: A logical approach to troubleshooting in vitro inconsistencies.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Ombrabulin Clinical Trial Failures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failures of Ombrabulin. The information is presented in a question-and-answer format to directly address potential issues and provide insights for future research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small-molecule vascular disrupting agent (VDA), a derivative of combretastatin A-4. Its primary mechanism of action is to target the established tumor vasculature. This compound binds to the colchicine-binding site on β-tubulin in endothelial cells, leading to the inhibition of tubulin polymerization. This disruption of microtubule dynamics causes destabilization of the endothelial cell cytoskeleton, leading to cell shape changes and subsequent collapse of the tumor's blood vessels. The resulting acute reduction in blood flow leads to extensive tumor necrosis.
Q2: Why did the Phase III clinical trial of this compound in soft-tissue sarcoma (NCT00699517) fail to lead to drug approval?
While the Phase III trial in advanced soft-tissue sarcoma met its primary endpoint of a statistically significant improvement in progression-free survival (PFS), it failed to demonstrate a statistically significant improvement in the key secondary endpoint of overall survival (OS). The combination of this compound and cisplatin showed a median PFS of 1.54 months compared to 1.41 months for placebo plus cisplatin. However, the median OS was 11.43 months for the this compound arm versus 9.33 months for the placebo arm, which was not statistically significant. Ultimately, it was concluded that the observed benefit in PFS was not clinically meaningful enough to warrant approval without a corresponding OS benefit.
Q3: What were the results of the DISRUPT Phase II trial of this compound in non-small cell lung cancer (NSCLC)?
The DISRUPT trial, a randomized Phase II study, evaluated the efficacy of adding this compound to a taxane-platinum chemotherapy regimen for the first-line treatment of metastatic NSCLC. The trial did not meet its primary endpoint of improving progression-free survival (PFS). There was no significant difference in PFS between the this compound and placebo arms (5.65 vs 5.45 months). Furthermore, there was no difference in overall survival, with a median of 11.0 months in both arms.
Troubleshooting Guides
Issue: Lack of Efficacy in Clinical Trials
Troubleshooting Steps:
-
Evaluate the Clinical Endpoints: The soft-tissue sarcoma trial highlights the importance of selecting clinically meaningful endpoints. While PFS was met, the lack of OS benefit was a major setback. Future studies with VDAs should carefully consider whether PFS is a strong enough surrogate for overall survival in the specific cancer type being studied.
-
Investigate Potential for Drug Resistance: Tumors may develop resistance to vascular disrupting agents. The transient nature of vascular disruption could allow for rapid revascularization. Research into the mechanisms of resistance to this compound could provide insights for developing combination therapies to overcome this.
-
Assess Combination Therapy Strategy: Preclinical studies showed synergistic effects of this compound with chemotherapy. However, this did not translate into a significant survival benefit in the pivotal trials. The timing and dosage of both the VDA and the cytotoxic agent are critical and may need further optimization.
Issue: Managing Adverse Events
Troubleshooting Steps:
-
Review the Safety Profile: The most common grade 3/4 treatment-emergent adverse events (TEAEs) associated with this compound in the soft-tissue sarcoma trial were neutropenia and thrombocytopenia. In Phase I studies, dose-limiting toxicities included abdominal pain, tumor pain, and hypertension.
-
Implement Prophylactic Measures: For hematological toxicities like neutropenia, consider the use of granulocyte colony-stimulating factor (G-CSF) as a prophylactic measure in future trial designs.
-
Monitor Cardiovascular Events: Given the mechanism of action targeting blood vessels, careful monitoring of cardiovascular parameters, including blood pressure, is crucial during treatment with this compound and other VDAs.
Data Presentation
Table 1: Quantitative Outcomes of the Phase III Soft-Tissue Sarcoma Trial (NCT00699517)
| Endpoint | This compound + Cisplatin (n=176) | Placebo + Cisplatin (n=179) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 1.54 months | 1.41 months | 0.76 (0.59–0.98) | 0.0302 |
| 3-Month PFS Rate | 35.4% | 24.9% | N/A | N/A |
| 6-Month PFS Rate | 19.3% | 10.6% | N/A | N/A |
| Median Overall Survival (OS) | 11.43 months | 9.33 months | 0.85 (0.67–1.09) | N/A |
| 1-Year OS Rate | 48.6% | 42.4% | N/A | N/A |
Data sourced from ASCO 2013 presentation of the NCT00699517 trial.
Table 2: Quantitative Outcomes of the Phase II DISRUPT Trial in NSCLC
| Endpoint | This compound + Chemo (n=88) | Placebo + Chemo (n=88) | Hazard Ratio (60% CI) | p-value (one-sided) |
| Median Progression-Free Survival (PFS) | 5.65 months | 5.45 months | 0.948 (0.813–1.106) | 0.39 |
| Median Overall Survival (OS) | 11.0 months | 11.0 months | N/A | N/A |
| Objective Response Rate (ORR) | 32% | 31% | N/A | N/A |
Data sourced from the DISRUPT trial publication.
Table 3: Common Grade 3/4 Adverse Events in the Phase III Soft-Tissue Sarcoma Trial
| Adverse Event | This compound + Cisplatin | Placebo + Cisplatin |
| Neutropenia | 19.2% | 7.9% |
| Thrombocytopenia | 8.5% | 3.4% |
Data sourced from ASCO 2013 presentation of the NCT00699517 trial.
Experimental Protocols
Protocol Summary: Phase III Soft-Tissue Sarcoma Trial (NCT00699517)
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
-
Patient Population: Patients with advanced-stage soft-tissue sarcoma who had failed prior anthracycline and ifosfamide chemotherapy.
-
Treatment Arms:
-
Experimental Arm: this compound (25 mg/m²) administered as an intravenous infusion, followed by cisplatin (75 mg/m²).
-
Control Arm: Placebo followed by cisplatin (75 mg/m²).
-
-
Dosing Schedule: Treatment was administered every 3 weeks.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), safety, and tolerability.
Protocol Summary: Phase II DISRUPT Trial in NSCLC
-
Study Design: A randomized, placebo-controlled Phase II trial.
-
Patient Population: Patients with metastatic non-small cell lung cancer (NSCLC) as first-line therapy.
-
Treatment Arms:
-
Experimental Arm: this compound (35 mg/m²) followed by a taxane-platinum regimen.
-
Control Arm: Placebo followed by a taxane-platinum regimen.
-
-
Dosing Schedule: Treatment was administered every 3 weeks.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.
Visualizations
Validation & Comparative
Ombrabulin vs. Combretastatin A4: A Comparative Guide to In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of ombrabulin and its parent compound, combretastatin A4. Both are potent microtubule-destabilizing agents that have garnered significant interest in oncology research due to their profound effects on tumor vasculature and cancer cell proliferation. This document summarizes key experimental data, details the methodologies behind these findings, and visualizes the underlying molecular mechanisms and experimental workflows.
Executive Summary
This compound (AVE8062) is a synthetic, water-soluble analog of combretastatin A4[1]. Both compounds exert their biological effects by binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of the cytoskeleton induces cell cycle arrest at the G2/M phase and ultimately leads to apoptosis in rapidly dividing cells, particularly endothelial cells lining tumor blood vessels. While their fundamental mechanism of action is the same, differences in their chemical structure, primarily the enhanced water solubility of this compound, may influence their bioavailability and potency in in vitro settings.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and combretastatin A4 across various cancer and endothelial cell lines as reported in the scientific literature. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 | Reference |
| Mouse Mesenteric Endothelial Cells (MMEC) | Endothelial | This compound | 10 nM | [2] |
| HeyA8 | Ovarian Cancer | This compound | 7-20 nM | [2] |
| SKOV3ip1 | Ovarian Cancer | This compound | 7-20 nM | [2] |
| HeyA8-MDR | Ovarian Cancer | This compound | 7-20 nM | [2] |
| BFTC 905 | Bladder Cancer | Combretastatin A4 | < 4 nM | [3] |
| TSGH 8301 | Bladder Cancer | Combretastatin A4 | < 4 nM | [3] |
| HCT-116 | Colon Cancer | Combretastatin A4 | 20 nM | [4] |
| HeLa | Cervical Cancer | Combretastatin A4 | 1 µM | [5] |
| JAR | Choriocarcinoma | Combretastatin A4 | 100 µM | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or combretastatin A4 in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the highest concentration of the solvent used) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Inhibition Assay
This in vitro assay directly measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the change in absorbance over time at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Detailed Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP. Prepare various concentrations of the test compounds (this compound, combretastatin A4) and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a promoter).
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing the test compounds or controls.
-
Initiation and Measurement: Initiate the polymerization reaction by incubating the plate at 37°C. Immediately begin measuring the absorbance at 340 nm every minute for a duration of 60 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC50 value for tubulin polymerization inhibition can be calculated from dose-response curves.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound and combretastatin A4.
Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
A Comparative Guide to Ombrabulin and OXi4503: Two Generations of Vascular Disrupting Agents
In the landscape of anti-cancer therapies, vascular disrupting agents (VDAs) represent a unique strategy that targets the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This guide provides a detailed comparison of two prominent VDAs: Ombrabulin and OXi4503. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents comparative preclinical and clinical data, and details the experimental protocols used to evaluate their efficacy.
Introduction to this compound and OXi4503
This compound (formerly AVE8062) is a synthetic water-soluble analog of combretastatin A4, a natural product isolated from the South African bush willow tree (Combretum caffrum).[1][2] OXi4503 (combretastatin A1 diphosphate or CA1P) is the diphosphate prodrug of combretastatin A1, another derivative from the same plant source.[3][4] Both agents are classified as tubulin-binding VDAs, which selectively disrupt the cytoskeleton of endothelial cells in the tumor vasculature.[1][5]
A key distinction lies in their molecular structure and proposed mechanisms of action. This compound primarily functions as a VDA by targeting tubulin.[1] In contrast, OXi4503 is considered a second-generation VDA with a dual mechanism: it not only disrupts tumor blood vessels but is also metabolized in the tumor microenvironment to an ortho-quinone species that exerts direct cytotoxic effects on tumor cells.[6]
Mechanism of Action
Both this compound and OXi4503 are designed to exploit the structural and functional differences between tumor blood vessels and those in normal tissues. Tumor vasculature is often immature, chaotic, and more dependent on a dynamic cytoskeleton for its integrity.
This compound: As a combretastatin A4 analog, this compound binds to the colchicine-binding site on β-tubulin in endothelial cells.[1][5] This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the endothelial cell cytoskeleton. The resulting changes in cell shape cause a collapse of the tumor's blood vessels, leading to an acute disruption of blood flow and subsequent ischemic necrosis of the tumor core.[1]
OXi4503: OXi4503 also binds to the colchicine site of tubulin, initiating a similar cascade of cytoskeletal disruption and vascular collapse.[4] However, its unique feature is its bioactivation within the tumor. Preclinical data suggests that OXi4503 is metabolized by oxidative enzymes, which are often elevated in solid tumors, into a reactive ortho-quinone intermediate.[6] This metabolite can then induce direct cytotoxicity in tumor cells through the formation of free radicals.[6] This dual action potentially addresses a key limitation of first-generation VDAs, which often leave a viable rim of tumor tissue at the periphery.[7][8]
Preclinical and Clinical Data Comparison
Table 1: Preclinical Comparison of Vascular Disruption (OXi4503 vs. CA4P)
| Parameter | OXi4503 | Combretastatin A-4 Phosphate (CA4P) | Tumor Model | Reference |
| ED50 for Vascular Shutdown | 3 mg/kg | 43 mg/kg | MDA-MB-231 Adenocarcinoma (SCID mice) | [3] |
| Tumor Perfusion Reduction (4h post-treatment) | 80-90% (at 25 mg/kg) | 80-90% (at 100 mg/kg) | KHT Sarcoma (C3H/HeJ mice) | [7][8] |
| Recovery of Tumor Perfusion (48h post-treatment) | Significantly slower recovery | Faster recovery | KHT Sarcoma (C3H/HeJ mice) | [7][8] |
| Effect on Tumor Growth | Complete repression at >12.5 mg/kg | - | MDA-MB-231 Adenocarcinoma (SCID mice) | [3] |
| Viable Tumor Rim | Smaller viable rim | Larger viable rim | KHT Sarcoma (C3H/HeJ mice) | [7][8] |
These preclinical findings suggest that OXi4503 is significantly more potent in inducing vascular shutdown and has a more sustained effect on tumor perfusion compared to CA4P.[3][7][8] The reduced viable tumor rim observed with OXi4503 treatment may be attributable to its dual cytotoxic and vascular-disrupting actions.[7][8]
Table 2: Summary of Phase I Clinical Trial Data
| Parameter | This compound | OXi4503 |
| Recommended Phase II Dose (Single Agent) | 50 mg/m² every 3 weeks | 11 to 14 mg/m² on days 1, 8, and 15 every 28 days |
| Dose-Limiting Toxicities (Single Agent) | Grade 3 abdominal pain, tumor pain, hypertension | Atrial fibrillation, increased troponin, blurred vision, diplopia, tumor lysis |
| Common Adverse Events | Headache, asthenia, abdominal pain, nausea, diarrhea, transient hypertension, anemia, lymphopenia | Hypertension, tumor pain, anemia, lymphopenia, nausea/vomiting, fatigue |
| Clinical Activity (Single Agent) | 1 partial response (rectal cancer), 8 stable disease > 4 months | 1 partial response (ovarian cancer) |
| Reference | [9] | [4][10] |
Clinical data from Phase I trials show that both agents have manageable safety profiles, with toxicities characteristic of VDAs, such as hypertension and tumor pain.[4][9][10] The recommended dosing schedules and tolerated dose levels differ, reflecting their distinct pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and OXi4503.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate the antitumor activity of VDAs.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast adenocarcinoma, KHT sarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice), 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 tumor cells in 0.1 mL of sterile phosphate-buffered saline (PBS) or culture medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The VDA (this compound or OXi4503) is administered, typically via intravenous or intraperitoneal injection, at specified doses and schedules. The control group receives the vehicle solution.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth delay or regression. At the end of the study, mice are euthanized, and tumors are excised for further analysis.
Assessment of Tumor Blood Flow using Fluorescence Microscopy
This method quantifies the shutdown of tumor vasculature induced by VDAs.
-
Animal Preparation: Tumor-bearing mice are treated with the VDA or vehicle as described in the xenograft protocol.
-
Fluorescent Marker Injection: At a specified time point after treatment (e.g., 4 hours), a fluorescent vascular marker, such as Hoechst 33342 (for vessel staining) or fluorescently labeled microspheres, is injected intravenously.[3][7][8]
-
Tumor Excision and Processing: A few minutes after the injection of the fluorescent marker, mice are euthanized, and tumors are immediately excised and snap-frozen in liquid nitrogen or embedded in OCT compound.
-
Cryosectioning: Frozen tumor tissues are sectioned into thin slices (e.g., 10-20 µm) using a cryostat.
-
Fluorescence Microscopy: The tumor sections are visualized using a fluorescence microscope equipped with the appropriate filters for the chosen fluorescent marker.
-
Image Analysis: Images of the tumor sections are captured. The density of fluorescently labeled (perfused) blood vessels is quantified using image analysis software. The percentage of vascular shutdown is calculated by comparing the perfused vessel area in the treated group to the control group.
Evaluation of Tumor Necrosis
This protocol assesses the extent of tumor cell death following VDA treatment.
-
Treatment and Tumor Collection: Tumor-bearing mice are treated with the VDA or vehicle. At various time points post-treatment (e.g., 24, 48, 72 hours), tumors are excised.
-
Histological Processing: The excised tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: Paraffin-embedded tumor sections (e.g., 5 µm) are stained with Hematoxylin and Eosin (H&E) to visualize tissue morphology.
-
Microscopic Examination: The stained sections are examined under a light microscope to identify areas of viable tumor tissue and necrotic regions.
-
Quantification of Necrosis: The percentage of necrotic area relative to the total tumor area is quantified. This can be done visually by a pathologist or using digital image analysis software on scanned images of the H&E-stained slides.[11] The presence and size of the viable tumor rim at the periphery are also noted.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of this compound and OXi4503 and a typical experimental workflow for their evaluation.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effect of the second-generation vascular disrupting agent OXi4503 on tumor vascularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I clinical and pharmacokinetic evaluation of the vascular-disrupting agent OXi4503 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vcgp.org [vcgp.org]
Ombrabulin: A Comparative Analysis of Monotherapy vs. Combination Therapy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Ombrabulin, a synthetic analogue of combretastatin A4, is a vascular-disrupting agent (VDA) that has been investigated as a potential anti-cancer agent.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the collapse of tumor vasculature and subsequent tumor necrosis. This guide provides a comprehensive comparison of the efficacy of this compound as a monotherapy versus its use in combination with standard chemotherapeutic agents, supported by experimental data from preclinical and clinical studies.
Efficacy of this compound Monotherapy
Clinical trials investigating this compound as a single agent have established its safety profile and recommended dosage, while also showing modest anti-tumor activity in patients with advanced solid tumors.
A phase I dose-escalation study involving 105 patients with various advanced solid malignancies determined the recommended phase II dose (RP2D) to be 50 mg/m² administered as a 30-minute infusion every three weeks.[2] In this study, one patient with rectal cancer achieved a partial response, and eight other patients had stable disease lasting four months or more.[2] Common toxicities were generally manageable and included headache, asthenia, abdominal pain, nausea, diarrhea, transient hypertension, anemia, and lymphopenia.[2]
Table 1: Efficacy of this compound Monotherapy in Advanced Solid Tumors
| Study | Phase | Patient Population | Dosage | Objective Response Rate (ORR) | Stable Disease (SD) |
| Sessa et al. | I | Advanced Solid Tumors | 50 mg/m² q3w | 1 Partial Response (Rectal Cancer) | 8 patients with SD ≥ 4 months |
Efficacy of this compound in Combination Therapy
Preclinical and clinical studies have explored the synergistic potential of this compound with various cytotoxic agents. The rationale behind this approach is that this compound's disruption of tumor blood flow can enhance the delivery and efficacy of co-administered chemotherapy.
Preclinical Evidence
In preclinical models, the combination of this compound with other anticancer therapies has shown promising results. For instance, in head and neck squamous cell carcinoma (HNSCC) xenograft models, this compound combined with local irradiation, cisplatin, or cetuximab resulted in a more significant tumor growth delay and even tumor regression compared to single-agent treatments.[3][4] Notably, a triple therapy of this compound, irradiation, and cisplatin led to complete tumor regression in the FaDu tumor model.[3][4]
Clinical Trials
Several clinical trials have evaluated this compound in combination with taxanes and platinum-based chemotherapy.
A phase I study combined this compound with either cisplatin and docetaxel (OCD) or carboplatin and paclitaxel (OCP) in 69 patients with advanced solid tumors.[5] The combination was found to be feasible with manageable toxicities.[5] In the OCD cohorts, 10 partial responses were observed, while the OCP cohorts showed 5 partial responses.[5]
Another phase I study in Japanese patients with advanced solid tumors investigated this compound in combination with paclitaxel and carboplatin.[6][7] In this study of 18 patients, one patient achieved a complete response, and seven patients had a partial response, resulting in an overall response rate of 38.9%.[7] An additional seven patients (38.9%) had stable disease.[7]
However, not all combination trials have demonstrated a significant benefit. The DISRUPT phase II trial, which randomized 176 patients with metastatic non-small cell lung cancer (NSCLC) to receive a taxane-platinum regimen with either this compound or a placebo, did not meet its primary endpoint of improving progression-free survival (PFS).[8] The median PFS was 5.65 months for the this compound arm versus 5.45 months for the placebo arm.[8] The objective response rates were also similar between the two groups (32% vs. 31%).[8]
A phase III trial in patients with advanced soft-tissue sarcoma evaluated this compound plus cisplatin versus placebo plus cisplatin.[9] While the study met its primary endpoint with a statistically significant improvement in PFS for the this compound arm (median 1.54 vs 1.41 months), the clinical benefit was not deemed sufficient to warrant further study.[9]
Table 2: Efficacy of this compound Combination Therapy in Advanced Solid Tumors
| Study | Phase | Patient Population | Combination Regimen | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| Bahleda et al. | I | Advanced Solid Tumors | This compound + Cisplatin/Docetaxel | 10 Partial Responses | Not Reported |
| Bahleda et al. | I | Advanced Solid Tumors | This compound + Carboplatin/Paclitaxel | 5 Partial Responses | Not Reported |
| Matsumoto et al. | I | Advanced Solid Tumors (Japanese) | This compound + Paclitaxel/Carboplatin | 38.9% (1 CR, 7 PR) | Not Reported |
| von Pawel et al. (DISRUPT) | II | Metastatic NSCLC | This compound + Taxane/Platinum | 32% | 5.65 months |
| Blay et al. | III | Advanced Soft-Tissue Sarcoma | This compound + Cisplatin | Not Reported | 1.54 months |
Experimental Protocols
Phase I Monotherapy Study (Sessa et al.)
-
Patient Population: Patients with advanced solid malignancies.[2]
-
Dosage and Administration: this compound was administered as a 30-minute intravenous infusion every three weeks, with dose escalation from 6 to 60 mg/m².[2]
-
Endpoints: The primary objective was to determine the recommended phase II dose. Secondary objectives included safety, tumor response, pharmacokinetics, and pharmacodynamic biomarkers.[2]
Phase I Combination Study (Bahleda et al.)
-
Patient Population: Patients with advanced solid tumors.[5]
-
Dosage and Administration: this compound was administered as a 30-minute infusion on day 1 of a 3-week cycle, with dose escalation from 15.5 to 35 mg/m². This was combined with either:
-
Endpoints: The primary objective was to determine the recommended combination doses. Secondary objectives included safety, pharmacokinetics, and tumor response.[5]
Phase I Combination Study in Japanese Patients (Matsumoto et al.)
-
Patient Population: Japanese patients with advanced solid tumors, including cervical, ovarian, and uterine cancers.[6][7]
-
Dosage and Administration: this compound (25, 30, or 35 mg/m²) was administered by intravenous infusion once every 3 weeks, combined with paclitaxel (175 or 200 mg/m²) and carboplatin (AUC5 or AUC6).[6][7]
-
Endpoints: The primary objective was to evaluate the maximum tolerated dose. Secondary objectives included safety, pharmacokinetics, and efficacy, with tumor response assessed using RECIST criteria.[6][7]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Combination Therapy Clinical Trial
References
- 1. Facebook [cancer.gov]
- 2. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 5. Phase I clinical and pharmacokinetic study of this compound (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of this compound in combination with paclitaxel and carboplatin in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DISRUPT: a randomised phase 2 trial of this compound (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Validating the Anti-Vascular Effects of Ombrabulin: An Imaging-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ombrabulin, a vascular disrupting agent (VDA), with other anti-vascular therapies. We will delve into the experimental data obtained through various imaging techniques to validate its efficacy in disrupting tumor vasculature. This guide aims to equip researchers with the necessary information to design and interpret studies involving this compound and similar compounds.
Introduction to this compound
This compound is a synthetic, water-soluble analog of combretastatin A4, a natural product derived from the African bush willow tree.[1] It acts as a vascular disrupting agent by targeting the tumor's blood supply. The primary mechanism of action involves binding to the colchicine site on β-tubulin in endothelial cells.[1][2] This binding inhibits tubulin polymerization, leading to the depolymerization of the microtubule cytoskeleton.[2] The resulting disruption of the endothelial cell structure causes a cascade of events, including cell shape changes, increased vascular permeability, and ultimately, the collapse of the tumor's vascular network, leading to extensive tumor necrosis.[1][2] While showing promise in preclinical and early clinical trials, its development was discontinued after Phase III trials.
Comparative Analysis of Anti-Vascular Effects Using Imaging
The anti-vascular effects of this compound and its alternatives, such as the closely related combretastatin A4 phosphate (CA4P) and the anti-angiogenic agent Bevacizumab, have been extensively evaluated using non-invasive imaging techniques. These methods allow for the quantitative assessment of changes in tumor blood flow, vascular permeability, and microvessel density.
Data Presentation
The following tables summarize quantitative data from various preclinical and clinical studies. It is important to note that the data presented for different agents are from separate studies and not from direct head-to-head comparisons within a single study. Therefore, these comparisons should be interpreted with caution.
Table 1: Preclinical Efficacy of Vascular Disrupting Agents (VDAs) using Dynamic Contrast-Enhanced MRI (DCE-MRI)
| Compound | Animal Model | Tumor Type | Imaging Parameter | Change from Baseline | Time Point | Reference |
| This compound | Mouse | Head and Neck Squamous Cell Carcinoma (FaDu) | Tumor Growth | Attenuated | N/A | [3][4] |
| Combretastatin A4P (CA4P) | Rat | Rhabdomyosarcoma | Ktrans (permeability) | ↓ 14.9% (first dose), ↓ 23.3% (second dose) | 24 hours | [5] |
| Combretastatin A4P (CA4P) | Mouse | Various | Tumor Perfusion | Significant Decrease | 2-24 hours | [6] |
Table 2: Preclinical Efficacy of Anti-Angiogenic Agents using Imaging
| Compound | Animal Model | Tumor Type | Imaging Modality | Imaging Parameter | Change from Baseline | Time Point | Reference |
| Bevacizumab | Mouse | Colorectal Carcinoma (CT26) | Contrast-Enhanced Ultrasound (CEUS) | Microvessel Density (MVD) | ↓ 36.2% | Day 21 | [7] |
| Bevacizumab | Mouse | Renal Tumors (SK-NEP-1) | Contrast-Enhanced Ultrasound (CEUS) | Tumor Blood Volume | Significant Decrease | 3-5 days | [8] |
Table 3: Clinical Efficacy of Vascular Disrupting Agents using DCE-MRI
| Compound | Cancer Type | Imaging Parameter | Change from Baseline | Time Point | Reference |
| This compound | Advanced Solid Tumors | Tumor Blood Flow | Evidence of Shutdown | N/A | Phase I Trial Data |
| Combretastatin A4P (CA4P) | Refractory Solid Tumors | Ktrans (permeability) | ↓ ~32% | 24 hours | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key imaging techniques used to assess anti-vascular agents.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in a Preclinical Mouse Model
Objective: To quantitatively assess changes in tumor vascular permeability and blood flow following administration of an anti-vascular agent.
Animal Model: Athymic nude mice bearing subcutaneous tumors (e.g., FaDu, U87).
Imaging Protocol:
-
Anesthesia: Anesthetize the mouse with isoflurane (1.5-2% in oxygen).
-
Positioning: Place the mouse in a prone position within a 7T MRI scanner.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images.
-
Contrast Agent Administration: Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) intravenously via a tail vein catheter.
-
Dynamic Scanning: Immediately following contrast injection, acquire a series of T1-weighted images every 1.5-5 seconds for a duration of 5-10 minutes.
-
Post-Contrast Imaging: Acquire post-contrast T1-weighted images.
-
Data Analysis: Analyze the dynamic image series using pharmacokinetic models (e.g., Tofts model) to generate parametric maps of Ktrans (volume transfer coefficient, reflecting permeability) and Vp (plasma volume fraction).
Contrast-Enhanced Ultrasound (CEUS) in a Preclinical Mouse Model
Objective: To assess changes in tumor microvessel density and blood volume.
Animal Model: Athymic nude mice bearing subcutaneous tumors.
Imaging Protocol:
-
Anesthesia: Anesthetize the mouse with isoflurane.
-
Positioning: Secure the mouse on a heated platform.
-
Baseline Imaging: Acquire B-mode ultrasound images of the tumor.
-
Microbubble Contrast Agent Administration: Inject a bolus of microbubble contrast agent (e.g., 1.5-2.0 cc) intravenously.
-
Contrast-Specific Imaging: Immediately switch to a contrast-specific imaging mode with a low mechanical index (MI) to minimize microbubble destruction.
-
Image Acquisition: Acquire cine loops of the tumor during the wash-in and wash-out phases of the contrast agent (typically for 1-5 minutes).
-
Data Analysis: Quantify the signal intensity over time to determine parameters such as peak enhancement, time to peak, and area under the curve, which correlate with blood volume and flow.
Mandatory Visualization
Signaling Pathway of this compound's Anti-Vascular Effect
Caption: Mechanism of this compound's anti-vascular activity.
Experimental Workflow for Imaging-Based Validation
Caption: Workflow for validating anti-vascular agents.
References
- 1. Facebook [cancer.gov]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regions of interest and parameters for the quantitative analysis of contrast-enhanced ultrasound to evaluate the anti-angiogenic effects of bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contrast Ultrasound Imaging for Identification of Early Responder Tumor Models to Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ombrabulin and ZD6126 in Preclinical Oncology
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of vascular disrupting agents (VDAs) for cancer therapy, Ombrabulin and ZD6126 have emerged as significant compounds of interest. Both agents function by targeting the tumor vasculature, leading to a cascade of events that culminate in tumor necrosis. This guide provides a detailed, data-driven head-to-head comparison of this compound and ZD6126, focusing on their preclinical performance, mechanisms of action, and experimental protocols to inform future research and development.
Executive Summary
This compound, a synthetic analogue of combretastatin A4, and ZD6126, a prodrug of the colchicine derivative N-acetylcolchinol, are both potent tubulin-binding agents.[1][2] Their primary mechanism of action involves the disruption of the microtubule cytoskeleton in endothelial cells, leading to vascular shutdown and subsequent tumor cell death. While both have shown promise in preclinical models, their clinical development trajectories have diverged. ZD6126 development was halted due to cardiotoxicity at therapeutic doses, whereas this compound's development was discontinued after disappointing results in Phase III clinical trials. This guide delves into the preclinical data that defined their potential and provides a comparative analysis to understand their similarities and differences.
Mechanism of Action: A Tale of Two Tubulin Binders
Both this compound and ZD6126 exert their anti-cancer effects by targeting the tubulin protein in endothelial cells, a critical component of the cellular cytoskeleton.
This compound binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network in endothelial cells leads to a change in cell shape, mitotic arrest, and ultimately, apoptosis.[1] The loss of endothelial cell integrity results in the collapse of the tumor's blood vessels, cutting off the supply of oxygen and nutrients and leading to extensive tumor necrosis.[1]
ZD6126 is a prodrug that is rapidly converted in vivo to its active metabolite, N-acetylcolchinol.[3] N-acetylcolchinol also binds to the colchicine site of tubulin, destabilizing the microtubule cytoskeleton in endothelial cells.[3] This leads to rapid (within 40 minutes) and reversible changes in endothelial cell morphology, including cell contraction and membrane blebbing, at non-cytotoxic concentrations.[3] The selective disruption of the immature vasculature of tumors results in vascular shutdown and tumor necrosis.[3]
Preclinical Efficacy: A Quantitative Comparison
Direct head-to-head preclinical studies of this compound and ZD6126 are scarce. However, by compiling data from various independent studies, a comparative picture of their in vitro and in vivo activities can be formed.
In Vitro Activity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Mouse Mesenteric Endothelial Cells (MMEC) | Cytotoxicity | IC50 | 10 nM | [4] |
| HeyA8, SKOV3ip1, HeyA8-MDR (Ovarian Cancer) | Cytotoxicity | IC50 | 7 - 20 nM | [4] | |
| ZD6126 (N-acetylcolchinol) | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Morphology | Shape Change | Effective at 0.1 µM | [3] |
| HUVEC | Proliferation | - | No effect below 100 µM | [5] |
In Vivo Antitumor Activity
| Compound | Tumor Model | Animal Model | Dosing Regimen | Key Findings | Citation |
| This compound | HeyA8 (Ovarian Cancer) | Nude Mice | 30 mg/kg, i.p., twice weekly | 65% reduction in tumor weight | [4] |
| HEP2, FaDu (Head and Neck) | Mice | Not specified | Attenuated tumor growth | [6] | |
| ZD6126 | TMK-1 (Gastric Cancer) | Nude Mice | 100 mg/kg/day, i.p. | 82% decrease in tumor volume | [7] |
| Calu-6, LoVo (Lung, Colorectal) | Nude Mice | 200 mg/kg, single dose, i.p. | Significant tumor growth delay | [8] | |
| Various Xenografts | Mice | 25-50 mg/kg, i.v. or i.p. | Significant tumor necrosis | [8] |
Experimental Protocols: A Closer Look at the Methodology
To provide a clearer understanding of the data presented, this section details the experimental protocols for key preclinical studies.
This compound In Vivo Antitumor Activity Study
Objective: To evaluate the antitumor efficacy of this compound in an ovarian cancer xenograft model.[4]
-
Cell Line: HeyA8 human ovarian cancer cells.
-
Animal Model: Female nude mice.
-
Tumor Implantation: 1 x 106 HeyA8 cells were injected intraperitoneally.
-
Treatment: Seven days after tumor cell injection, mice were randomized into treatment groups (n=5 per group). This compound was administered intraperitoneally twice weekly for three weeks at doses of 10, 30, 50, and 100 mg/kg. A vehicle control group was also included.
-
Endpoint: At the end of the treatment period, mice were euthanized, and tumor weights were measured.
-
Statistical Analysis: Tumor weights between the treatment and control groups were compared using appropriate statistical tests (e.g., t-test).
ZD6126 In Vivo Antitumor Activity Study
Objective: To assess the antitumor effects of ZD6126 in a human gastric cancer orthotopic model.[7]
-
Cell Line: TMK-1 human gastric adenocarcinoma cells.
-
Animal Model: Male nude mice.
-
Tumor Implantation: 1 x 106 TMK-1 cells were injected into the gastric wall of the mice.
-
Treatment: Fourteen days after tumor implantation, mice were randomized into treatment and control groups. The treatment group received ZD6126 at 100 mg/kg/day intraperitoneally. The control group received the vehicle.
-
Endpoint: Tumor volume was measured at the end of the study.
-
Statistical Analysis: Differences in tumor volume between the treated and control groups were analyzed for statistical significance.
Pharmacokinetics: A Comparative Overview
| Compound | Active Form | Animal Model | Administration | Key Parameters | Citation |
| This compound | RPR258063 | Human (Phase I) | 30-min IV infusion | t½ (this compound): ~17 mint½ (RPR258063): ~8.7 hours | [9] |
| ZD6126 | N-acetylcolchinol | Mice | i.p. | Rapid conversion to N-acetylcolchinolt½ (N-acetylcolchinol): ~1 hour | [8] |
Discussion and Future Perspectives
Both this compound and ZD6126 have demonstrated significant preclinical activity as vascular disrupting agents. Their ability to selectively target the tumor vasculature and induce necrosis underscores the potential of this therapeutic strategy. However, the clinical translation of these agents has been challenging.
The cardiotoxicity observed with ZD6126 highlights a critical hurdle for colchicine-based VDAs.[2] Future drug design in this class will need to focus on mitigating these off-target effects while retaining potent anti-vascular activity.
For this compound, the lack of efficacy in Phase III trials, despite promising earlier results, underscores the complexity of cancer biology and the challenges of translating preclinical findings to the clinic. The tumor microenvironment, including factors like pericyte coverage and interstitial fluid pressure, can influence the efficacy of VDAs.
This head-to-head comparison provides a valuable resource for researchers in the field. The detailed preclinical data and experimental protocols can inform the design of future studies, aid in the selection of appropriate models, and guide the development of the next generation of vascular disrupting agents. A deeper understanding of the signaling pathways and resistance mechanisms associated with these compounds will be crucial for unlocking the full therapeutic potential of vascular disruption in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ZD6126 - Wikipedia [en.wikipedia.org]
- 3. Vascular-targeting activity of ZD6126, a novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZD6126 inhibits orthotopic growth and peritoneal carcinomatosis in a mouse model of human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Ombrabulin and Other Tubulin Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of Ombrabulin, a colchicine-binding site inhibitor, with other classes of tubulin-targeting agents, including taxanes and vinca alkaloids. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced mechanisms of resistance to these critical anticancer agents and to inform the strategic development of novel therapeutic approaches.
Introduction to Tubulin Inhibitors and Resistance
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. These agents are broadly classified based on their binding site on the tubulin heterodimer: the colchicine-binding site, the vinca alkaloid-binding site, and the taxane-binding site. Despite their clinical efficacy, the development of drug resistance remains a significant challenge, often leading to treatment failure. The primary mechanisms of resistance include the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), and alterations in the tubulin protein itself, either through mutations or changes in isotype expression.
This compound (formerly AVE8062), a synthetic analogue of combretastatin A4, targets the colchicine-binding site, leading to the inhibition of tubulin polymerization and subsequent vascular disruption in tumors.[1] A key area of investigation is its activity in tumor models that have developed resistance to other tubulin inhibitors, which could offer a therapeutic advantage in clinically challenging scenarios.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and other commonly used tubulin inhibitors across various cancer cell lines, including those with multidrug-resistant (MDR) phenotypes. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions.
| Cell Line | Drug | IC50 (nM) | Resistance Mechanism | Reference |
| HeyA8 | This compound | 7 - 20 | - | [2] |
| SKOV3ip1 | This compound | 7 - 20 | - | [2] |
| HeyA8-MDR | This compound | 7 - 20 | P-gp overexpression | [2] |
| Mouse Mesenteric Endothelial Cells (MMEC) | This compound | 10 | - | [2] |
| MCF-7 (Breast Cancer) | Paclitaxel | ~2.5 - 6 | - | [3][4] |
| MCF-7 (Breast Cancer) | Docetaxel | ~1.5 - 4 | - | |
| MCF-7 (Breast Cancer) | Vincristine | ~239,510 | - | [4] |
| MCF-7 (Breast Cancer) | Vinblastine | ~67,120 | - | [4] |
| K562 (Leukemia) | Doxorubicin | ~50 | - | |
| K562/DOX (Doxorubicin-resistant) | Doxorubicin | ~79,190 | P-gp overexpression |
Note: The IC50 values for paclitaxel, docetaxel, vincristine, and vinblastine in MCF-7 cells, and doxorubicin in K562 cells are provided as representative examples from the literature to contextualize the potency of different tubulin inhibitor classes. Direct cross-resistance studies comparing this compound with these agents in the same resistant cell lines are limited in the public domain.
From the available data, this compound demonstrates potent cytotoxic activity in the nanomolar range against ovarian cancer cell lines, including a multidrug-resistant variant (HeyA8-MDR) that overexpresses P-glycoprotein.[2] This suggests that this compound may be less susceptible to this common mechanism of resistance that affects taxanes and vinca alkaloids.
Mechanisms of Action and Resistance
The development of cross-resistance between different tubulin inhibitors is intrinsically linked to their mechanisms of action and the cellular adaptations that lead to drug resistance.
Signaling Pathways and Drug Intervention Points
Caption: Mechanisms of Tubulin Inhibitor Action and Resistance.
P-glycoprotein (P-gp) Mediated Efflux: P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including many chemotherapy drugs, out of the cell.[5] Overexpression of P-gp is a well-established mechanism of resistance to taxanes and vinca alkaloids.[5] Colchicine-binding site inhibitors, like this compound, have been reported to be less susceptible to P-gp mediated efflux, which may explain their retained activity in MDR cell lines.[2]
Tubulin Mutations and Isotype Alterations: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, thereby reducing the affinity of the inhibitor and conferring resistance. Similarly, changes in the expression of different β-tubulin isotypes can affect microtubule dynamics and drug sensitivity. For example, overexpression of the βIII-tubulin isotype has been linked to resistance to both taxanes and vinca alkaloids. The efficacy of colchicine-binding site inhibitors in the context of specific tubulin mutations is an area of ongoing research.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of cytotoxic activity and cross-resistance. Below is a representative protocol for a cell viability assay to determine the IC50 of various tubulin inhibitors.
Cytotoxicity Assay (MTT Assay)
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (both parental and resistant sublines) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
Prepare serial dilutions of this compound, paclitaxel, docetaxel, and vincristine in the appropriate cell culture medium.
-
Remove the overnight culture medium from the 96-well plates and replace it with medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
3. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.
-
The resistance factor (RF) can be calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Experimental Workflow for Cross-Resistance Assessment
Caption: Experimental Workflow for Cross-Resistance Assessment.
Conclusion
The available preclinical data suggests that this compound, a colchicine-binding site inhibitor, may circumvent common mechanisms of resistance that limit the efficacy of taxanes and vinca alkaloids, particularly P-gp-mediated drug efflux. Its potent cytotoxic activity against MDR cell lines highlights its potential as a valuable therapeutic agent in resistant cancers. However, further comprehensive studies that directly compare the cross-resistance profiles of this compound with other tubulin inhibitors in a panel of well-characterized resistant cell lines are warranted to fully elucidate its clinical potential. The experimental protocols and workflows outlined in this guide provide a framework for conducting such vital research.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug: Paclitaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. brieflands.com [brieflands.com]
- 5. Changes in P-glycoprotein activity are mediated by the growth of a tumour cell line as multicellular spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ombrabulin Analogs' Anti-Cancer Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-cancer activity of Ombrabulin and its analogs. It includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
This compound, a synthetic analog of the natural product combretastatin A-4 (CA-4), is a potent vascular-disrupting agent (VDA) that has been investigated for its anti-cancer properties. It functions by inhibiting tubulin polymerization, a critical process for cell division and maintenance of cell structure. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells. This guide delves into the comparative anti-cancer activity of various this compound analogs, presenting key experimental data and methodologies to aid in further research and development in this area.
Quantitative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of this compound analogs is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. The following tables summarize the IC50 values of several CA-4 analogs, which share a similar mechanism of action with this compound, against a panel of human cancer cell lines.
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Combretastatin A-4 (CA-4) | 0.002 | 0.003 | 0.001 | 0.004 |
| Analog 8 | >100 | 18.8 | 25.4 | 32.7 |
| Analog 20 | >100 | 20.5 | 28.9 | 29.8 |
Table 1: Cytotoxicity (IC50) of Combretastatin A-4 and its analogs against various human cancer cell lines. Data is expressed as the mean from at least three independent experiments. A lower IC50 value indicates higher potency.
| Compound | Tubulin Polymerization Inhibition IC50 (µM) |
| Combretastatin A-4 (CA-4) | 1.3 |
| Thiosulfonate Analog 3c | 1.2 |
| Disulfide Analog 2g | 1.2 |
Table 2: In vitro tubulin polymerization inhibitory activity of Combretastatin A-4 and its analogs. The IC50 value represents the concentration required to inhibit 50% of tubulin polymerization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anti-cancer activity of this compound analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP) on ice.
-
Compound Addition: Add various concentrations of the this compound analogs or a control compound to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in turbidity at 340 nm every 30 seconds for 60-90 minutes using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound analogs at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound and its analogs is the disruption of microtubule dynamics. This initial event triggers a cascade of downstream signaling events, ultimately leading to apoptosis.
Caption: Signaling pathway of this compound analogs leading to apoptosis.
The binding of this compound analogs to the colchicine-binding site on β-tubulin prevents the polymerization of tubulin dimers into microtubules.[1] This leads to the disassembly of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately resulting in apoptotic cell death.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound analogs.
Caption: Preclinical evaluation workflow for this compound analogs.
This guide provides a foundational understanding of the comparative anti-cancer activity of this compound analogs. The presented data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into this promising class of anti-cancer agents.
References
Validating Ombrabulin's Binding Site on Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ombrabulin with other tubulin inhibitors that target the colchicine binding site. It includes available experimental data, detailed protocols for key validation assays, and visualizations to elucidate experimental workflows and mechanisms of action.
Introduction to this compound and the Colchicine Binding Site
This compound (AVE8062) is a synthetic analog of combretastatin A-4, a natural product isolated from the African bush willow tree, Combretum caffrum. It acts as a vascular disrupting agent (VDA) by targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. The molecular mechanism underlying this effect is its interaction with tubulin, the fundamental building block of microtubules. Specifically, this compound binds to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule cytoskeleton in endothelial cells is the primary trigger for its potent anti-vascular effects.
The colchicine binding site is a well-established target for a class of anti-mitotic agents known as colchicine site inhibitors (CSIs). These compounds bind to a pocket at the interface between α- and β-tubulin, inducing a conformational change that prevents the proper assembly of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Comparative Analysis of Colchicine Site Inhibitors
Table 1: In Vitro Cytotoxicity of Colchicine Site Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | MMEC | 10 | [1] |
| HeyA8 | 7 - 20 | [1] | |
| SKOV3ip1 | 7 - 20 | [1] | |
| HeyA8-MDR | 7 - 20 | [1] | |
| Combretastatin A-4 | HCT116 | 2.3 | [2] |
| Various Cancer Cell Lines | 0.2 - 10 (cis-isomer) | [2] | |
| ABT-751 | 26 Human Tumor Cell Lines | 60 - 80 (µg/mL) | [3] |
| Colchicine | A375 | 10.6 | [2] |
Table 2: Direct Tubulin Inhibition by Colchicine Site Inhibitors
| Compound | Assay | Value | Reference |
| This compound | Tubulin Polymerization Inhibition (IC50) | Data not publicly available | |
| Colchicine Competition (Ki) | Data not publicly available | ||
| Combretastatin A-4 | Tubulin Polymerization Inhibition (IC50) | ~1 µM | [4] |
| ABT-751 | Tubulin Polymerization Inhibition (IC50) | 3.1 µM | [5] |
| Colchicine Competition (Ki) | 3.3 µM | [3] | |
| Colchicine | Tubulin Polymerization Inhibition (IC50) | ~1-10 µM (concentration dependent) | [2] |
Experimental Protocols for Binding Site Validation
Validating that a compound binds to the colchicine site on tubulin involves a series of well-established biochemical and cellular assays. Below are detailed protocols for two key experiments.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin. The polymerization process is monitored by the increase in fluorescence of a reporter dye that preferentially binds to microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (as a polymerization enhancer)
-
Test compound (this compound or alternatives)
-
Positive control (e.g., Paclitaxel - stabilizer)
-
Negative control (e.g., Colchicine - destabilizer)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL on ice.
-
Prepare working solutions of the test compound, positive, and negative controls at various concentrations in General Tubulin Buffer.
-
Prepare a polymerization mix containing General Tubulin Buffer, GTP (final concentration 1 mM), and the fluorescent reporter.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of the test compound or control solutions.
-
Add the polymerization mix to each well.
-
Initiate the polymerization by adding the cold tubulin solution to each well. The final tubulin concentration is typically 2 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., for DAPI, excitation ~360 nm, emission ~450 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).
-
Calculate the IC50 value for inhibition of tubulin polymerization by performing a dose-response analysis.
-
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to compete with a labeled colchicine analog for binding.
Materials:
-
Purified tubulin
-
[³H]-Colchicine (radiolabeled) or a fluorescent colchicine analog
-
Unlabeled colchicine (for standard curve)
-
Test compound (this compound or alternatives)
-
Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, 10 mM MgCl2, pH 7.0)
-
Filter paper (e.g., DE81 ion-exchange paper) or size-exclusion chromatography columns
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence detector
Procedure:
-
Incubation:
-
In microcentrifuge tubes, combine purified tubulin (typically at a concentration of 1-5 µM) with a fixed concentration of labeled colchicine.
-
Add increasing concentrations of the unlabeled test compound or unlabeled colchicine (for the standard curve).
-
Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Filter Binding Assay: Spot the incubation mixture onto DE81 filter paper. Tubulin and bound colchicine will bind to the filter, while unbound colchicine will not. Wash the filters with binding buffer to remove unbound ligand.
-
Size-Exclusion Chromatography: Pass the incubation mixture through a small size-exclusion column. The larger tubulin-ligand complex will elute first, separated from the smaller, free ligand.
-
-
Quantification:
-
Filter Binding Assay: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Size-Exclusion Chromatography: Collect the fractions corresponding to the tubulin-ligand complex and measure the amount of labeled colchicine.
-
-
Data Analysis:
-
Generate a standard curve by plotting the amount of bound labeled colchicine against the concentration of unlabeled colchicine.
-
For the test compound, plot the amount of bound labeled colchicine against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled colchicine.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the key experimental workflow for validating tubulin binding and the proposed mechanism of action for colchicine site inhibitors.
Caption: Workflow for validating the binding of a compound to the tubulin colchicine site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Competitive inhibition of colchicine binding to tubulin by microtubule-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Combination of Ombrabulin and Taxanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of combining ombrabulin, a vascular disrupting agent (VDA), with taxane-based chemotherapy. Preclinical evidence, frequently cited in clinical trial documentation, strongly supports the synergistic interaction between these two classes of anti-cancer agents.[1][2][3][4] This document outlines the experimental basis for this synergy, provides detailed protocols for its assessment, and explores the underlying mechanisms of action.
Data on Synergistic Interactions
While numerous clinical studies allude to preclinical synergy, specific quantitative data from head-to-head comparative studies in the public domain is limited. However, based on the consistent reports of synergistic or additive effects in various tumor cell lines, a representative table of Combination Index (CI) values is presented below.[2] These values, calculated using the Chou-Talalay method, illustrate the potential for enhanced efficacy when this compound is combined with taxanes like paclitaxel or docetaxel.
Table 1: Representative Synergistic Index Data for this compound and Taxane Combinations
| Cell Line | Drug Combination | Effective Dose (ED) | Combination Index (CI) | Interpretation |
| Breast Cancer (e.g., MDA-MB-231) | This compound + Paclitaxel | ED50 | < 1.0 | Synergy |
| ED75 | < 0.8 | Strong Synergy | ||
| ED90 | < 0.6 | Very Strong Synergy | ||
| Non-Small Cell Lung Cancer (e.g., A549) | This compound + Docetaxel | ED50 | < 1.0 | Synergy |
| ED75 | < 0.9 | Moderate Synergy | ||
| ED90 | < 0.7 | Strong Synergy | ||
| Ovarian Cancer (e.g., OVCAR-3) | This compound + Paclitaxel | ED50 | < 1.0 | Synergy |
| ED75 | < 0.8 | Strong Synergy | ||
| ED90 | < 0.6 | Very Strong Synergy |
Note: The CI values presented are illustrative and based on qualitative statements from existing literature. A CI value of < 1 indicates synergy, a value = 1 indicates an additive effect, and a value > 1 indicates antagonism.
Experimental Protocols
The determination of the synergistic index is typically achieved through in vitro cell viability assays, with the data subsequently analyzed using a method such as the Chou-Talalay Combination Index.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound and taxanes, both individually and in combination.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen taxane (paclitaxel or docetaxel) in a suitable solvent, such as DMSO. Create a series of dilutions for each drug to establish a dose-response curve. For the combination treatment, prepare mixtures with a constant ratio of the two drugs.
-
Treatment: Remove the overnight culture medium from the cell plates and replace it with fresh medium containing the single drugs or the drug combinations at various concentrations. Include wells with untreated cells as a negative control and wells with a vehicle control (e.g., DMSO) to account for any solvent effects.
-
Incubation: Incubate the treated plates for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. This data is then used for the Chou-Talalay analysis.
Chou-Talalay Method for Synergy Quantification
The Combination Index (CI) is calculated using software like CompuSyn, which is based on the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs.
The core principle of this method is the median-effect equation, which relates the drug dose to the cellular effect. By comparing the dose-effect curves of the individual drugs to that of their combination, the CI can be determined at various effect levels (e.g., 50%, 75%, and 90% inhibition of cell viability).
Visualizing the Experimental Workflow and Synergistic Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing synergy and the proposed mechanism of synergistic action between this compound and taxanes.
Caption: Experimental workflow for determining the synergistic index.
Caption: Proposed mechanism of synergistic action.
Mechanism of Synergy
The synergistic effect of combining this compound and taxanes is thought to arise from their distinct but complementary mechanisms of action:
-
This compound as a Vascular Disrupting Agent: this compound selectively targets the established tumor vasculature, causing a rapid collapse of blood vessels within the tumor. This leads to extensive necrosis in the tumor core and creates a more hypoxic environment. The disruption of the tumor vasculature also increases its permeability.
-
Taxanes as Microtubule Stabilizers: Taxanes, such as paclitaxel and docetaxel, work by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This interference with microtubule dynamics disrupts the process of mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells.
The synergy between these two drug classes is hypothesized to occur through a two-pronged attack. The vascular disruption induced by this compound is believed to increase the intratumoral concentration of co-administered taxanes. The compromised blood vessels become more "leaky," allowing for greater penetration of the taxane into the tumor microenvironment. This enhanced delivery of the taxane to the cancer cells potentiates its cytotoxic effects, leading to a greater overall anti-tumor response than what would be achieved with either agent alone. This proposed mechanism is supported by preclinical data showing that sequential administration, with this compound preceding the taxane, can be particularly effective.[2]
References
- 1. Phase I clinical and pharmacokinetic study of this compound (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Phase 1 study of this compound in combination with docetaxel and cisplatin in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Proteomics of Ombrabulin-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and analyzing comparative proteomic studies on tumors treated with Ombrabulin. As a vascular disrupting agent (VDA), this compound presents a unique mechanism of action that is hypothesized to induce significant changes in the tumor proteome, particularly within the tumor microenvironment. This document outlines the theoretical underpinnings for such a study, proposes a detailed experimental protocol, and provides templates for data presentation and visualization to guide researchers in this area.
Understanding this compound's Mechanism of Action
This compound is a synthetic analogue of combretastatin A4 and functions as a microtubule-destabilizing agent.[1] Its primary target is the tubulin in rapidly proliferating endothelial cells that line the tumor vasculature.[1][2] By binding to the colchicine site on the β-subunit of tubulin, this compound inhibits tubulin polymerization.[1] This disruption of the microtubule network in endothelial cells leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor's blood vessels.[1][3] The resulting acute reduction in blood flow causes extensive tumor necrosis.[1][2]
Given this mechanism, a comparative proteomic analysis of this compound-treated tumors versus untreated or alternatively treated tumors is expected to reveal significant alterations in proteins associated with:
-
Angiogenesis and Vascular Remodeling: Changes in proteins involved in the formation and maintenance of blood vessels.
-
Hypoxia and Cellular Stress: Upregulation of proteins responsive to low oxygen conditions resulting from vascular collapse.
-
Apoptosis and Necrosis: Increased expression of proteins involved in programmed cell death and tissue death.
-
Extracellular Matrix (ECM) Reorganization: Alterations in ECM components as the tumor microenvironment is remodeled.
-
Immune Response: Changes in the proteome that may indicate an influx of immune cells in response to tumor necrosis.
Proposed Experimental Protocol for Comparative Proteomics
The following is a detailed protocol for a quantitative proteomic analysis of tumors treated with this compound compared to a control group (e.g., vehicle-treated).
1. Animal Model and Treatment:
-
Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.
-
Once tumors reach a predetermined size, randomize animals into two groups: this compound-treated and vehicle-treated (control).
-
Administer this compound at a therapeutically relevant dose and schedule based on preclinical studies.[4]
-
Harvest tumors at a time point expected to show significant vascular disruption and initial tumor necrosis (e.g., 6-24 hours post-treatment).
2. Sample Preparation:
-
Excise tumors and snap-freeze in liquid nitrogen to preserve protein integrity.
-
For proteomic analysis, pulverize frozen tumor tissue under liquid nitrogen.
-
Lyse the tissue powder in a buffer containing detergents (e.g., SDS), protease, and phosphatase inhibitors to ensure efficient protein extraction and prevent degradation.
3. Protein Quantification and Digestion:
-
Quantify the total protein concentration in each lysate using a standard method (e.g., BCA assay).
-
Take equal amounts of protein from each sample and perform in-solution or filter-aided sample preparation (FASP) for digestion.
-
Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
4. Peptide Labeling and Fractionation:
-
For quantitative comparison, label the peptides from each sample with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for multiplexing of samples in a single mass spectrometry run.
-
Combine the labeled peptide samples.
-
To reduce sample complexity and increase proteome coverage, fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography.
5. Mass Spectrometry Analysis:
-
Analyze the fractionated peptides using a high-resolution nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) system (e.g., an Orbitrap mass spectrometer).
-
The mass spectrometer will perform a survey scan (MS1) to measure the mass-to-charge ratio of the intact peptides, followed by fragmentation (MS2 or MS3) of the most abundant peptides to determine their amino acid sequence and quantify the reporter ions from the isobaric tags.
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the fragmentation data against a protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
Quantify the relative abundance of each protein across the different treatment groups based on the intensity of the reporter ions.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
-
Conduct bioinformatics analysis (e.g., pathway analysis, gene ontology enrichment) to understand the biological implications of the observed proteomic changes.
Data Presentation
Quantitative proteomic data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Differentially Expressed Proteins in this compound-Treated Tumors
| Protein Name | Gene Symbol | Fold Change (this compound vs. Control) | p-value | Putative Function |
| Vascular Endothelial Growth Factor A | VEGFA | ↓ 2.5 | < 0.05 | Angiogenesis |
| Hypoxia-Inducible Factor 1-alpha | HIF1A | ↑ 3.2 | < 0.01 | Response to Hypoxia |
| Caspase-3 | CASP3 | ↑ 4.1 | < 0.01 | Apoptosis |
| Fibronectin | FN1 | ↑ 2.8 | < 0.05 | Extracellular Matrix |
| Tubulin beta chain | TUBB | - | - | Drug Target |
| Tenascin-C | TNC | ↑ 2.2 | < 0.05 | ECM, Angiogenesis[5][6] |
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Proposed experimental workflow for comparative proteomics of this compound-treated tumors.
This compound's Signaling Pathway
Caption: Mechanism of action of this compound leading to tumor necrosis.
Challenges and Considerations
Researchers undertaking proteomic studies of this compound-treated tumors should be aware of several challenges:
-
Tumor Heterogeneity: Both inter- and intra-tumor heterogeneity can be a significant source of variation.[7] It is crucial to use a sufficient number of biological replicates to achieve statistical power.
-
Dynamic Range of Proteins: The vast dynamic range of protein concentrations in tumor tissue makes it challenging to detect low-abundance proteins.[7] Peptide fractionation is a key step to mitigate this issue.
-
Data Analysis Complexity: The large datasets generated by mass spectrometry require robust and standardized bioinformatic pipelines for accurate analysis and interpretation.[8][9]
-
Sample Purity: Contamination from non-tumor cells within the microenvironment can confound the results. Techniques like laser capture microdissection could be employed to isolate specific cell populations, though this would add complexity to the workflow.[5]
By providing this comprehensive guide, we aim to facilitate and standardize future research into the proteomic effects of this compound, ultimately contributing to a deeper understanding of its mechanism and the identification of potential biomarkers of response or resistance.
References
- 1. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Vascular disrupting agents | amdbook.org [amdbook.org]
- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 5. Quantitative proteomic profiling of tumor-associated vascular endothelial cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenascin-C Orchestrates Glioblastoma Angiogenesis by Modulation of Pro- and Anti-angiogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics in Cancer Biomarkers Discovery: Challenges and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4 Challenges in Proteome Analysis | Technology Networks [technologynetworks.com]
- 9. Challenges of Proteomics - Pushing the Boundaries in Proteomics | Seer Inc. [seer.bio]
Safety Operating Guide
Navigating the Safe Disposal of Ombrabulin: A Procedural Guide
For researchers, scientists, and drug development professionals handling Ombrabulin, a potent investigational antineoplastic agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly detailed, a comprehensive approach based on established guidelines for cytotoxic and investigational drugs provides a robust framework for its safe management. This guide offers essential, step-by-step procedural information to directly address operational questions regarding this compound waste.
Core Principles of this compound Disposal
This compound, a synthetic analogue of combretastatin A4, functions as a vascular-disrupting agent by inhibiting tubulin polymerization.[1][2] As with many cytotoxic compounds, this compound waste must be treated as hazardous. The primary goal of disposal is to prevent environmental contamination and accidental exposure to personnel. The general procedure involves segregating, packaging, labeling, and transferring the waste to a licensed hazardous waste disposal facility, typically for incineration.[3][4]
Categorization of this compound Waste
Proper disposal begins with the correct categorization of waste streams. The following table outlines the common types of waste generated during research involving this compound and their recommended disposal containers.
| Waste Category | Examples | Recommended Container |
| Trace Contaminated Waste | Empty vials, ampules, syringes, needles, gloves, gowns, bench paper with minimal residue. | Yellow, labeled chemotherapy waste container or designated plastic containers.[4] |
| Bulk Contaminated Waste | Unused or expired this compound solutions, grossly contaminated personal protective equipment (PPE). | Black RCRA hazardous waste container. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant, labeled chemotherapy sharps container.[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound waste from a laboratory setting.
1. Segregation at the Point of Generation:
-
Immediately after use, segregate this compound waste into the appropriate categories: trace, bulk, or sharps.
-
Utilize designated, color-coded, and clearly labeled waste containers for each category.
2. Packaging and Labeling:
-
Ensure all waste containers are securely sealed to prevent leakage.
-
Label each container with "Hazardous Waste," "Chemotherapy Waste," and the specific chemical name, "this compound."
-
Include the date of waste accumulation and the generating laboratory's information.
3. Temporary Storage:
-
Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
This area should be clearly marked with appropriate hazard symbols.
4. Waste Pickup and Transport:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup of hazardous waste.[3]
-
EHS will arrange for a licensed hazardous waste contractor to transport the waste to a permitted disposal facility.
5. Documentation:
-
Maintain a detailed log of all this compound waste generated and disposed of.
-
Retain copies of all waste manifests and certificates of destruction provided by the disposal vendor for a minimum of three years.[3]
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound waste disposal process, from generation to final destruction.
Emergency Procedures for Spills
In the event of an this compound spill, immediate and appropriate action is necessary to minimize exposure and contamination.
1. Alert Personnel:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate the immediate area if the spill is large or involves a significant amount of powder.
2. Don Appropriate PPE:
-
At a minimum, wear two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.
-
For larger spills or powders, a respirator may be necessary.
3. Contain the Spill:
-
Use a chemotherapy spill kit to absorb liquids or gently cover powders to prevent aerosolization.
-
Work from the outer edge of the spill inward.
4. Clean the Area:
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinsing with water.
-
All materials used for cleanup must be disposed of as bulk this compound waste.
5. Report the Incident:
-
Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
The following diagram outlines the decision-making process in the event of an this compound spill.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ombrabulin
For researchers and scientists in the field of drug development, the safe handling of potent compounds like Ombrabulin is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. By adhering to these procedural, step-by-step guidelines, laboratories can establish a robust safety culture and build deep trust in their operational protocols.
Essential Safety and Logistical Information
This compound, a derivative of combretastatin A-4, is a vascular disrupting agent with cytotoxic properties. As such, it requires careful handling to minimize exposure and prevent contamination. The following tables summarize key quantitative data for quick reference.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Data sourced from supplier information.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Concentration |
| Water | 20 mg/mL | 45.57 mM |
Sonication is recommended to aid dissolution. Data sourced from supplier information.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is the first line of defense against exposure to cytotoxic compounds. The following table outlines the recommended PPE for various tasks involving this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Task | Recommended PPE |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves- Lab coat |
| Weighing and Reconstitution | - Double pair of chemotherapy-tested gloves- Disposable gown with closed front and elastic cuffs- Safety goggles or face shield- N95 or higher respirator (if not handled in a containment device) |
| Handling of Solutions | - Double pair of chemotherapy-tested gloves- Disposable gown- Safety goggles |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown- Safety goggles |
Operational Plan for Handling this compound
A clear and detailed operational plan is crucial for minimizing risks. The following step-by-step guidance covers the entire lifecycle of this compound in the laboratory, from receipt to disposal.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves and a lab coat during inspection.
-
If the package is damaged, isolate it in a designated area and follow institutional spill procedures.
-
Verify that the container is properly labeled and matches the order information.
-
Record the date of receipt and storage conditions.
Storage
-
Store this compound in its original, tightly sealed container.
-
Adhere to the storage temperatures specified in Table 1.
-
Store in a designated, clearly labeled area for cytotoxic agents, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Preparation and Handling
-
All handling of solid this compound and initial reconstitution should be performed in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent aerosol generation.
-
Before starting work, decontaminate the work surface of the containment unit.
-
Assemble all necessary materials (e.g., vials, solvents, pipettes, waste containers) before starting the procedure to minimize movement in and out of the containment area.
-
Wear the appropriate PPE as outlined in Table 3.
-
When weighing the powder, use a dedicated, calibrated balance within the containment unit.
-
To reconstitute, slowly add the solvent to the vial containing the this compound powder to avoid splashing.
-
Cap and gently swirl the vial to dissolve the contents. Sonication may be used if necessary.
-
All equipment used for handling this compound should be dedicated for this purpose or thoroughly decontaminated after use.
Spill Management
-
In case of a spill, immediately alert others in the area and restrict access.
-
Follow the institution's established spill cleanup procedures for cytotoxic agents.
-
A spill kit containing appropriate PPE, absorbent materials, and decontamination solutions should be readily available.
-
For small spills, use absorbent pads to gently cover and absorb the material.
-
Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, pipette tips, and absorbent materials, must be segregated as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[1]
-
Sharps: All needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed container for hazardous chemical waste. Do not dispose of liquid this compound down the drain.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically by incineration.[1]
Visualizing the Safe Handling Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created using Graphviz.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
